5-Amino-2-chloro-4-hydroxybenzoic acid
Description
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Properties
Molecular Formula |
C7H6ClNO3 |
|---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
5-amino-2-chloro-4-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6ClNO3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,9H2,(H,11,12) |
InChI Key |
IFBAYZRORPUPOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)O)Cl)C(=O)O |
Origin of Product |
United States |
Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Workflows for 5-Amino-2-chloro-4-hydroxybenzoic Acid
Executive Summary
5-Amino-2-chloro-4-hydroxybenzoic acid (CAS: 1783628-13-6) is a highly specialized, multi-functionalized aromatic building block utilized in advanced pharmaceutical and agrochemical synthesis[1]. Featuring an intricate arrangement of electron-donating (amino, hydroxyl) and electron-withdrawing (chloro, carboxyl) groups, this compound serves as a critical intermediate for designing active pharmaceutical ingredients (APIs) that require precise steric and electronic tuning. This whitepaper details its physicochemical properties, the mechanistic rationale behind its reactivity, and a self-validating synthetic protocol designed for high chemoselectivity.
Structural and Physicochemical Profiling
Understanding the physical properties of 5-Amino-2-chloro-4-hydroxybenzoic acid is essential for predicting its behavior in biological systems and organic solvents. The compound’s multi-ionizable nature means it can exist as a cation, anion, or zwitterion depending on the ambient pH.
Table 1: Key Physicochemical Properties
| Property | Value | Scientific Rationale / Source |
| CAS Registry Number | 1783628-13-6 | Unique chemical identifier[1]. |
| Molecular Formula | C₇H₆ClNO₃ | Confirmed via structural analysis[2]. |
| Molecular Weight | 187.58 g/mol | Standard molar mass for this composition[3]. |
| Exact Mass | 187.0036 Da | Monoisotopic mass for high-resolution MS[3]. |
| SMILES String | OC(=O)c1cc(N)c(cc1Cl)O | Topological representation[2]. |
| Topological Polar Surface Area | ~83.6 Ų | Derived from the combined contributions of the -OH, -NH₂, and -COOH functionalities. |
| Predicted logP | 1.5 – 2.0 | Indicates moderate lipophilicity, suitable for crossing biological membranes while maintaining aqueous solubility. |
Note: Exact mass and molecular weight standards are cross-referenced with isomeric data from the[3].
Mechanistic Insights: Regioselectivity and Reactivity
The chemical behavior of 5-Amino-2-chloro-4-hydroxybenzoic acid is governed by the competing inductive and resonance effects of its substituents.
-
Acidity (pKa): The carboxylic acid group is highly acidic (predicted pKa ~2.5–3.0) due to the strong inductive electron-withdrawing effect (-I effect) of the adjacent ortho-chlorine atom.
-
Nucleophilicity: The aniline-like amino group at C5 and the phenolic hydroxyl group at C4 provide dense electron clouds, making the aromatic ring highly susceptible to electrophilic attack if not sterically hindered.
-
Directing Effects in Synthesis: When synthesizing this compound from a precursor like 2-chloro-4-hydroxybenzoic acid, the regioselectivity of electrophilic aromatic substitution (e.g., nitration) is perfectly orchestrated by the existing groups. The hydroxyl group is strongly activating and ortho/para-directing. The carboxyl group is meta-directing. The chlorine is ortho/para-directing. Consequently, the C5 position—being ortho to the hydroxyl and para to the chlorine—becomes the most nucleophilic site, ensuring a highly regioselective reaction.
Experimental Protocols: Regioselective Synthesis
To synthesize 5-Amino-2-chloro-4-hydroxybenzoic acid, a two-step sequence involving regioselective nitration followed by chemoselective reduction is the industry standard.
Figure 1: Chemoselective synthetic workflow for 5-Amino-2-chloro-4-hydroxybenzoic acid.
Protocol 1: Regioselective Nitration
Objective: Synthesize the intermediate 2-chloro-4-hydroxy-5-nitrobenzoic acid. Causality: Performing the reaction at low temperatures (0–5 °C) is critical. The hydroxyl group heavily activates the ring; elevated temperatures would lead to over-nitration or oxidative degradation of the phenol.
-
Preparation: Dissolve 1.0 equivalent of 2-chloro-4-hydroxybenzoic acid in concentrated sulfuric acid (H₂SO₄) under an inert atmosphere.
-
Cooling: Submerge the reaction flask in an ice-salt bath to bring the internal temperature to 0–5 °C.
-
Addition: Add 1.05 equivalents of concentrated nitric acid (HNO₃) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Isolation: Stir for 2 hours, then carefully pour the mixture over crushed ice. The sudden decrease in solubility will precipitate the nitro intermediate. Filter, wash with cold water, and dry under vacuum.
Protocol 2: Chemoselective Béchamp Reduction
Objective: Reduce the nitro group to an amine without cleaving the aryl chloride bond. Causality: Standard catalytic hydrogenation (e.g., H₂ gas with Pd/C catalyst) carries a severe risk of hydrodehalogenation, which would strip the chlorine atom from the aromatic ring. To preserve the aryl chloride, the Béchamp reduction is utilized. This method relies on a single-electron transfer from iron powder, which reduces the nitro group chemoselectively.
-
Suspension: Suspend the nitro intermediate in a 1:1 mixture of ethanol and water.
-
Reagent Addition: Add 4.0 equivalents of fine iron (Fe) powder and a catalytic amount of concentrated hydrochloric acid (HCl).
-
Heating: Heat the mixture to 80 °C for 4 hours. The elevated temperature accelerates the electron transfer process.
-
Neutralization: Cool the mixture and add sodium carbonate (Na₂CO₃) until the pH reaches 8. This precipitates the oxidized iron as iron(II/III) oxides.
-
Filtration: Filter the hot mixture through a Celite pad to remove the iron sludge.
-
Precipitation: Acidify the clear filtrate with dilute HCl to pH 3–4. The target compound, 5-Amino-2-chloro-4-hydroxybenzoic acid, will precipitate as a solid. Filter and dry.
Analytical Validation
To validate the structural integrity of the synthesized compound, a self-validating analytical suite is required:
-
¹H NMR (DMSO-d6): Look for the disappearance of the nitro-adjacent aromatic proton shift and the appearance of a broad singlet integrating for two protons around 4.5–5.5 ppm, corresponding to the new -NH₂ group. Two distinct aromatic singlets (para to each other) should be visible, confirming the regiochemistry.
-
LC-MS: Utilizing electrospray ionization (ESI), the mass spectrum should display a distinct [M+H]⁺ peak at m/z 188.0 and an [M-H]⁻ peak at m/z 186.0. The presence of the chlorine atom will be definitively confirmed by a 3:1 isotopic peak ratio (³⁵Cl / ³⁷Cl).
References
-
National Center for Biotechnology Information Title: PubChem Compound Summary for CID 25140, 4-Chloro-3-nitroanisole (Isomeric Mass Standard) Source: PubChem Database URL:[Link]
Sources
5-Amino-2-chloro-4-hydroxybenzoic Acid: Structural Characterization, Synthetic Utility, and Applications in Medicinal Chemistry
Executive Summary
In modern drug discovery, highly functionalized aromatic building blocks are critical for developing targeted therapeutics, particularly in the design of kinase inhibitors, GPCR antagonists, and epigenetic modulators. 5-Amino-2-chloro-4-hydroxybenzoic acid (CAS: 1783628-13-6) represents a premier tetrasubstituted benzene scaffold[1]. Featuring a precise arrangement of electron-donating and electron-withdrawing groups, this compound offers orthogonal reactivity sites that enable complex synthetic workflows.
As a Senior Application Scientist, I have structured this technical whitepaper to provide an authoritative guide on the chemical structure, IUPAC nomenclature, electronic profiling, and self-validating experimental protocols required to utilize this building block effectively in pharmaceutical development.
Core Structural & Physicochemical Profiling
The IUPAC name of this compound is 5-amino-2-chloro-4-hydroxybenzoic acid . The nomenclature is derived from the parent benzoic acid (C1), with numbering assigned to give the lowest possible locants to the substituents: the chlorine atom at C2, the hydroxyl group at C4, and the amino group at C5.
This specific substitution pattern creates a "push-pull" electronic system across the aromatic ring. The electron-withdrawing nature of the carboxyl (-COOH) and chloro (-Cl) groups is counterbalanced by the strong electron-donating resonance of the hydroxyl (-OH) and amino (-NH2) groups.
Quantitative Structural Data
| Parameter | Value |
| IUPAC Name | 5-Amino-2-chloro-4-hydroxybenzoic acid |
| CAS Registry Number | 1783628-13-6 |
| Molecular Formula | C7H6ClNO3 |
| Molecular Weight | 187.58 g/mol |
| SMILES String | OC(=O)c1cc(N)c(cc1Cl)O |
| H-Bond Donors | 3 (1x -OH, 1x -COOH, 1x -NH2) |
| H-Bond Acceptors | 4 (Oxygen and Nitrogen lone pairs) |
| Commercial Availability | Appchem[2], BLD Pharm[3], EvitaChem[4] |
Electronic Effects & Reactivity Mapping
Understanding the causality behind the reactivity of 5-amino-2-chloro-4-hydroxybenzoic acid is essential for designing successful synthetic routes.
-
C1 Carboxylic Acid: Acts as the primary electrophilic center for amidation. However, its reactivity is sterically hindered by the ortho-chloro group.
-
C2 Chlorine: Provides a steric shield that locks the conformation of resulting amides, a critical feature for binding affinity in biological targets (e.g., dopamine D2 receptor antagonists). It also serves as a halogen-bond donor[4].
-
C4 Hydroxyl & C5 Amino: Both are strong nucleophiles. The C5-amino group is exceptionally reactive toward electrophiles, necessitating orthogonal protection strategies to prevent auto-polymerization during carboxyl activation.
Fig 1: Structural reactivity map highlighting the electronic effects of the core scaffold.
Analytical Validation Protocols: A Self-Validating System
To ensure scientific integrity, any batch of 5-amino-2-chloro-4-hydroxybenzoic acid obtained from commercial vendors (such as AiFChem[5] or Appchem[6]) must be rigorously validated before integration into a synthetic pipeline. The following protocols are designed as self-validating systems , utilizing intrinsic isotopic and symmetry markers to confirm identity and purity.
LC-MS Isotopic Profiling Protocol
The presence of the C2 chlorine atom provides a built-in validation mechanism. Chlorine exists naturally as two isotopes: 35Cl and 37Cl in an approximate 3:1 ratio.
Causality: By running Electrospray Ionization (ESI) in positive mode, we expect to see a distinct doublet for the [M+H]+ ion at m/z 188.0 and 190.0. If this 3:1 ratio is absent, the structural integrity is compromised.
LC Gradient Table (Reverse Phase C18 Column):
| Time (min) | % Mobile Phase A (0.1% FA in H₂O) | % Mobile Phase B (0.1% FA in ACN) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 0.5 | 95 | 5 | 0.4 |
| 3.0 | 5 | 95 | 0.4 |
| 4.0 | 5 | 95 | 0.4 |
| 4.1 | 95 | 5 | 0.4 |
| 5.0 | 95 | 5 | 0.4 |
¹H NMR Structural Confirmation (DMSO-d₆)
Causality: The tetrasubstituted nature of the benzene ring leaves only two aromatic protons (C3-H and C6-H). Because they are para to each other, they will not exhibit standard ortho (7-9 Hz) or meta (1-3 Hz) coupling.
-
Validation Gate: The ¹H NMR spectrum must show exactly two distinct singlets in the aromatic region (approx. 6.8 ppm and 7.3 ppm). The appearance of doublets indicates an incorrect substitution pattern (e.g., a regioisomer).
Synthetic Workflows: Integration into Drug Scaffolds
When synthesizing benzamide derivatives from this building block, direct addition of coupling reagents (like EDC or HATU) to the unprotected acid will cause the C5-amino group of one molecule to attack the activated carboxyl group of another, resulting in catastrophic auto-polymerization.
Step-by-Step Amide Coupling Methodology
To circumvent this, we employ a self-validating orthogonal protection strategy.
-
N-Boc Protection (QC Gate 1):
-
Action: Dissolve the starting material in Methanol. Add 1.05 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and Triethylamine (TEA).
-
Causality: The primary amine is highly nucleophilic and will selectively react with Boc₂O before the C4-phenol.
-
Validation: LC-MS must show a mass shift of +100 Da ( [M+H]+ = 288.0), confirming mono-protection.
-
-
Carboxyl Activation:
-
Action: Dissolve the N-Boc protected intermediate in anhydrous DMF. Add 1.2 eq HATU and 2.0 eq DIPEA.
-
Causality: HATU is specifically chosen over EDC/HOBt because the ortho-chloro group creates significant steric hindrance. HATU forms a highly reactive 7-azabenzotriazole active ester that forces the coupling forward.
-
-
Amide Coupling:
-
Action: Introduce the target primary or secondary amine (1.1 eq). Stir at room temperature for 4 hours.
-
-
Global Deprotection (QC Gate 2):
-
Action: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours to remove the Boc group.
-
Validation: Final LC-MS confirms the loss of the Boc group (-100 Da) and the presence of the desired benzamide target.
-
Fig 2: Self-validating synthetic workflow for amide coupling preventing auto-polymerization.
Pharmacological Relevance & Pharmacophore Modeling
In medicinal chemistry, derivatives of 5-amino-2-chloro-4-hydroxybenzoic acid are highly prized. The scaffold acts as a versatile pharmacophore capable of satisfying multiple binding pocket requirements simultaneously[4].
-
Kinase Inhibition: The C4-hydroxyl and C5-amino groups act as a bidentate hydrogen-bond donor/acceptor motif, perfectly suited for interacting with the hinge region of ATP-binding pockets in kinases.
-
Hydrophobic Shielding: The C2-chlorine atom forces the attached amide into an orthogonal conformation relative to the benzene ring. This out-of-plane twist is crucial for fitting into deep, narrow hydrophobic pockets (e.g., in HDAC enzymes or dopamine receptors).
Fig 3: Pharmacophore mapping of the tetrasubstituted benzoic acid in a target binding pocket.
References
Sources
A Senior Application Scientist's Guide to the Synthesis of 5-Amino-2-chloro-4-hydroxybenzoic Acid
Abstract
This technical guide provides an in-depth analysis of the synthetic pathways leading to 5-Amino-2-chloro-4-hydroxybenzoic acid, a valuable intermediate in pharmaceutical development. The primary focus is on the robust and widely-documented nitration-reduction sequence starting from 2-chloro-4-hydroxybenzoic acid. This document elucidates the mechanistic underpinnings, provides detailed, field-tested experimental protocols, and presents a comparative analysis of methodological variations. The content is structured to equip researchers, chemists, and drug development professionals with the necessary knowledge to understand, replicate, and optimize the synthesis of this key molecule.
Introduction: The Significance of 5-Amino-2-chloro-4-hydroxybenzoic Acid
5-Amino-2-chloro-4-hydroxybenzoic acid is a substituted aromatic compound whose structural motifs are of significant interest in medicinal chemistry. As a bifunctional molecule, possessing both an aniline and a salicylic acid-like framework, it serves as a versatile building block for more complex active pharmaceutical ingredients (APIs). The precise arrangement of its substituents—amino, chloro, and hydroxyl groups—allows for targeted modifications, making it a crucial precursor in the synthesis of compounds for various therapeutic areas. The integrity and purity of this intermediate are paramount, as they directly impact the quality, safety, and efficacy of the final drug substance.
Core Synthesis Strategy: A Retrosynthetic View
The most prevalent and logical approach to the synthesis of 5-Amino-2-chloro-4-hydroxybenzoic acid involves a two-step sequence starting from a commercially available precursor. A retrosynthetic analysis reveals the following pathway:
Caption: Experimental workflow for the nitration of 2-chloro-4-hydroxybenzoic acid.
3.1.2 Detailed Experimental Protocol: Nitration
This protocol is adapted from established procedures described in patent literature, which emphasize temperature control for high yield and purity. [1][2]
-
Materials:
-
2-chloro-benzoic acid (or o-chlorobenzoic acid)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Mixed Acid (Nitric Acid/Sulfuric Acid) or Potassium Nitrate (KNO₃)
-
Ice and Deionized Water
-
-
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling bath (ice/salt or cryostat)
-
Büchner funnel and vacuum flask
-
-
Procedure:
-
Charge the reactor with concentrated sulfuric acid.
-
Cool the acid to 0-5°C using the cooling bath.
-
Slowly add o-chlorobenzoic acid to the cold sulfuric acid while stirring, ensuring the temperature does not exceed 10°C.
-
Once dissolution is complete, cool the solution back down to 0-5°C.
-
Prepare the nitrating agent. A mixed acid solution (e.g., 31% HNO₃ in H₂SO₄) is commonly used. [2] 6. Add the nitrating agent dropwise via the addition funnel over 1.5-2 hours, maintaining the internal temperature strictly between 0°C and 5°C. [2]A solid precipitate of the nitro product may form during the addition.
-
After the addition is complete, continue to stir the slurry at 0-5°C for an additional 5-6 hours to ensure the reaction goes to completion. [2] 8. Workup: Carefully pour the reaction mass onto a mixture of crushed ice and water (a process known as "drowning"). [2] 9. Stir the resulting slurry until all the ice has melted, and the precipitate is well-formed.
-
Filter the solid product using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the collected solid (2-chloro-5-nitrobenzoic acid) in a vacuum oven at 65-70°C. [1][2]
-
Step 2: Reduction of the Nitro Group
The conversion of the nitro intermediate to the target amine can be accomplished through various methods, most commonly catalytic hydrogenation or metal/acid reduction.
3.2.1 Method Comparison
| Reduction Method | Reducing Agent(s) | Typical Conditions | Advantages | Disadvantages |
| Metal/Acid Reduction | Zinc (Zn) dust / Acetic Acid [3] | Boiling water, 2 hours | High yield (~92%), robust, does not require specialized pressure equipment. [3] | Can involve large amounts of metal waste, foaming can be an issue. [3] |
| Metal/Acid Reduction | Iron (Fe) filings / Acetic Acid [1] | 95-100°C | Cost-effective, widely used in industrial processes. | Generates significant iron sludge, requiring careful workup and disposal. [1] |
| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) [4] | 55°C, 6 kg pressure | "Cleaner" reaction with water as the primary byproduct, high purity. [4] | Requires specialized high-pressure hydrogenation equipment, catalyst can be a fire hazard. |
| Other | Indium / Ammonium Chloride [5] | Reflux in aqueous ethanol | Ecologically friendly, selective for the nitro group, works in aqueous media. [5] | Indium is a more expensive reagent compared to iron or zinc. |
3.2.2 Detailed Experimental Protocol: Reduction using Zinc
This protocol is based on a well-documented procedure using zinc dust. [3]
-
Materials:
-
2-chloro-5-nitrobenzoic acid
-
Zinc dust
-
Sodium Carbonate (Na₂CO₃)
-
Acetic Acid (40%)
-
Hydrochloric Acid (HCl) for pH adjustment
-
-
Equipment:
-
Large-capacity round-bottom flask or beaker (to accommodate foaming) [3] * Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
-
-
Procedure:
-
In a flask, dissolve 20.2 g (0.1 mole) of 2-chloro-5-nitrobenzoic acid in 70 mL of water containing 5.5 g of sodium carbonate.
-
Acidify this solution by adding 10 mL of 40% acetic acid.
-
In a separate, large reaction vessel (e.g., 3-liter), prepare a suspension of 100 g of zinc dust in 250 mL of water and add 4 mL of 40% acetic acid.
-
Heat the zinc suspension to boiling.
-
Add the solution of the nitro-compound dropwise to the boiling zinc suspension with vigorous stirring. Be prepared for significant foaming. [3] 6. Continue boiling and stirring for approximately 2 hours until the reduction is complete.
-
Workup: Add 5 g of sodium carbonate to the reaction mixture and filter the hot solution to remove zinc oxide and unreacted zinc.
-
Evaporate the filtrate to a volume of about 200 mL.
-
Isolate the product by acidifying the solution with hydrochloric acid to precipitate the 5-amino-2-chlorobenzoic acid. Avoid adding a large excess of acid.
-
Filter the precipitated product, wash with a small amount of cold water, and dry. The expected yield is approximately 92%. [3]
-
Purification and Analytical Characterization
-
Purification: The primary method for purifying the final product is recrystallization. The choice of solvent depends on the impurity profile but can include aqueous ethanol or other polar solvent systems. For high-purity applications, treatment with activated carbon can be used to remove colored impurities. [6][7]* Characterization: The identity and purity of the synthesized 5-Amino-2-chloro-4-hydroxybenzoic acid should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and substitution pattern.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Melting Point: To compare against literature values.
-
Conclusion
The synthesis of 5-Amino-2-chloro-4-hydroxybenzoic acid via the nitration of 2-chloro-4-hydroxybenzoic acid followed by the reduction of the resulting nitro-intermediate is a reliable and well-established method. The key to a successful synthesis lies in the precise control of reaction conditions, particularly temperature during the nitration step, to ensure high regioselectivity and minimize impurity formation. While various reduction methods are effective, the choice between them often depends on available equipment, cost considerations, and environmental policies. The protocols and data presented in this guide offer a solid foundation for laboratory-scale synthesis and process optimization.
References
- An Improved Process For The Preparation Of 5 Amino 2 Hydroxy Beczoic Acid (Mesalamine). (URL: )
- Preparation of 5-amino-2-chlorobenzoic acid - PrepChem.com. (URL: )
- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener
- Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid: Application Notes and Protocols - Benchchem. (URL: )
- UNITED STATES P
- The Chemical Synthesis of 2-Chloro-4-nitrobenzoic Acid: Raw M
- Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. (URL: )
- Anthraquinone dyes. Part IV. Nitration of 2-(3-chloro-4-methyl-benzoyl)benzoic acid. (URL: )
- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (URL: )
- US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google P
- Production of Chloro-5-hydroxy-2-nitrobenzoic Acid through Chlorination of 3-Methyl-4-nitrophenol, a Typical Hydrolys
- Microbial synthesis of 4-hydroxybenzoic acid
- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (URL: )
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- 4. An Improved Process For The Preparation Of 5 Amino 2 Hydroxy Beczoic [quickcompany.in]
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Comprehensive Technical Guide: Strategic Utilization of 5-Amino-2-chloro-4-hydroxybenzoic Acid in Advanced Drug Discovery
As a Senior Application Scientist, I frequently encounter the challenge of designing highly specific, metabolically stable scaffolds for complex active pharmaceutical ingredients (APIs). The compound 5-Amino-2-chloro-4-hydroxybenzoic acid represents a premier class of poly-functionalized aromatic building blocks[1]. Its unique substitution pattern—featuring a carboxylate, a primary amine, a phenol, and a halogen—provides unparalleled orthogonal reactivity for synthesizing kinase inhibitors, PROTAC linkers, and specialized benzamide derivatives.
This whitepaper details the physicochemical properties, mechanistic rationale, and field-proven experimental workflows required to successfully integrate this molecule into modern drug discovery pipelines.
Physicochemical Properties & Analytical Characterization
Before deploying any building block in a multi-step synthesis, its fundamental properties must be rigorously defined. The table below summarizes the core quantitative data for this compound.
| Property | Value |
| Chemical Name | 5-Amino-2-chloro-4-hydroxybenzoic acid |
| CAS Number | 1783628-13-6[1][2] |
| Molecular Weight | 187.58 g/mol [1] |
| Molecular Formula | C7H6ClNO3[1] |
| Canonical SMILES | O=C(O)C1=CC(N)=C(O)C=C1Cl[1] |
| Key Functional Groups | Carboxylic acid (-COOH), Aryl chloride (-Cl), Phenol (-OH), Aniline (-NH2) |
Structural Significance & Mechanistic Rationale
In rational molecular design, every atom must serve a distinct purpose. The specific substitution pattern of 5-Amino-2-chloro-4-hydroxybenzoic acid is not arbitrary; it is engineered for both synthetic versatility and biological efficacy.
-
Steric Shielding via 2-Chloro Substitution: The chlorine atom at the 2-position is not merely a handle for late-stage cross-coupling. It provides critical steric bulk that forces the adjacent C1-carboxylate out of coplanarity with the aromatic ring. This conformational twist modulates the pKa of the acid and significantly reduces its susceptibility to enzymatic decarboxylation in vivo, thereby enhancing the metabolic stability of the final API.
-
Hydrogen-Bonding Domain: The para-relationship between the 4-hydroxy and 5-amino groups creates a localized, electron-rich domain. This motif is highly effective acting as a hydrogen-bond donor/acceptor pair within target active sites, such as the ATP-binding hinge region of kinases.
-
Electronic Deactivation: The electron-withdrawing nature of the 2-chloro and 1-carboxylate groups tempers the inherent nucleophilicity of the 5-amino group. This prevents unwanted auto-oxidation (a common issue with electron-rich aminophenols) while maintaining sufficient reactivity for targeted acylation.
Figure 2: Mechanistic role of the substituted benzoic acid motif in kinase hinge binding.
Orthogonal Protection Strategy
To harness this building block effectively, chemists must employ an[3]. The differential reactivity of the 5-NH2, 4-OH, and 1-COOH allows for sequential, highly controlled functionalization.
Because the internal 5-amino group can competitively react during carboxyl activation (leading to uncontrolled polymerization), it must be masked using a temporary protecting group[4][5]. The tert-butyloxycarbonyl (Boc) group is particularly advantageous here. It can be selectively removed under strongly acidic conditions (e.g., TFA/DCM) that are completely orthogonal to the basic conditions used for subsequent amide couplings[5][].
Figure 1: Sequential orthogonal functionalization of CAS 1783628-13-6.
Experimental Protocol: Self-Validating Amide Coupling Workflow
To integrate this scaffold into a larger API, we utilize a [7]. HATU is selected over traditional carbodiimides (like DCC) due to the neighboring group effect of its pyridine nitrogen. This nitrogen stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state, ensuring high coupling efficiency and suppressing racemization even with sterically hindered substrates[7][8].
The following step-by-step methodology is designed as a self-validating system , incorporating analytical checkpoints to ensure causality and protocol integrity at every stage.
Step 1: Amine Protection (Boc-protection)
-
Procedure: Dissolve 5-Amino-2-chloro-4-hydroxybenzoic acid (1.0 eq) in a 1:1 mixture of THF and H2O. Add NaHCO3 (2.0 eq) followed by Boc-anhydride (1.1 eq). Stir at ambient temperature for 12 hours.
-
Causality: The biphasic basic condition deprotonates the 5-NH2, enhancing its nucleophilicity towards Boc2O. The 4-OH remains largely unreactive due to its higher pKa, ensuring chemoselectivity.
-
Validation Checkpoint: Perform LC-MS analysis. The spectrum must show a mass shift of +100 Da (corresponding to the M+Boc adduct). A negative ninhydrin stain on the TLC plate confirms the complete masking of the primary amine.
Step 2: Carboxyl Activation & Amide Coupling
-
Procedure: Dissolve the Boc-protected intermediate in anhydrous DMF. Add (1.2 eq) and DIPEA (3.0 eq)[8]. Stir for 15 minutes to form the OAt-active ester. Add the target external amine (1.1 eq) and stir for 2 hours.
-
Causality: DIPEA deprotonates the carboxylic acid, which then attacks HATU to form the highly reactive OAt-ester[7][8]. The 15-minute pre-activation step is critical; it prevents the external amine from reacting with unactivated acid or coupling reagents, thereby minimizing side-product formation.
-
Validation Checkpoint: TLC (Hexane/EtOAc) should show the complete disappearance of the starting material. LC-MS must confirm the target amide mass.
Step 3: Orthogonal Deprotection
-
Procedure: Treat the purified amide with a 20% solution of Trifluoroacetic acid (TFA) in DCM for 1 hour at room temperature.
-
Causality: The strongly acidic environment selectively cleaves the Boc group, liberating the 5-NH2 for the next synthetic step (e.g., Buchwald-Hartwig amination), without hydrolyzing the newly formed, robust amide bond[5][].
-
Validation Checkpoint: Restoration of a positive ninhydrin stain and LC-MS confirmation of the deprotected mass (-100 Da from the intermediate).
References
-
ChemBuyersGuide. "ChemScene (Page 283)". Source: ChemBuyersGuide. URL:[Link]
-
AAPPTec. "Overview of Solid Phase Peptide Synthesis (SPPS): Selective Protection and Orthogonality". Source: AAPPTec. URL:[Link]
-
Fiveable. "Orthogonal Protection: Organic Chemistry Study Guide". Source: Fiveable. URL:[Link]
-
Wikipedia. "HATU". Source: Wikipedia. URL:[Link]
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- 3. fiveable.me [fiveable.me]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
Spectroscopic data (NMR, IR, MS) of 5-Amino-2-chloro-4-hydroxybenzoic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Amino-2-chloro-4-hydroxybenzoic acid
Introduction: Elucidating the Molecular Architecture
5-Amino-2-chloro-4-hydroxybenzoic acid is a substituted aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and drug development. Its multifaceted structure, featuring an array of functional groups—a carboxylic acid, a hydroxyl group, an amino group, and a chlorine atom—appended to a central benzene ring, bestows upon it a unique electronic and chemical profile. This profile makes it a valuable scaffold or intermediate in the synthesis of novel therapeutic agents. The precise arrangement of these substituents is critical to its biological activity and chemical reactivity.
As a Senior Application Scientist, this guide provides an in-depth exploration of the expected spectroscopic signature of 5-Amino-2-chloro-4-hydroxybenzoic acid. Rather than a simple recitation of data, we will delve into the principles of spectroscopic analysis, predicting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on first principles and drawing parallels from closely related, documented molecules. This approach is designed to equip researchers with the predictive tools and interpretive logic necessary to identify and characterize this and similar molecules with confidence.
Predicted Spectroscopic Profile and Expert Interpretation
A definitive structural confirmation of a novel or synthesized molecule like 5-Amino-2-chloro-4-hydroxybenzoic acid is contingent on a cohesive interpretation of data from multiple spectroscopic techniques. Below, we predict the salient features of its ¹H NMR, ¹³C NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 5-Amino-2-chloro-4-hydroxybenzoic acid, dissolved in a suitable deuterated solvent such as DMSO-d₆ (which can solubilize the polar functional groups and allow for the observation of exchangeable protons), we can predict the following spectral characteristics.
¹H NMR Spectroscopy
The benzene ring of the title compound has two remaining protons. Their chemical shifts are influenced by the electronic effects (both inductive and resonance) of the five substituents.
-
Aromatic Protons: We expect to see two signals in the aromatic region (typically 6.0-8.5 ppm).
-
The proton at C-3 (adjacent to the chlorine and amino groups) would likely appear as a singlet.
-
The proton at C-6 (adjacent to the carboxylic acid and amino group) would also likely appear as a singlet.
-
The electron-donating effects of the amino and hydroxyl groups will shield these protons, shifting them upfield, while the electron-withdrawing chloro and carboxylic acid groups will deshield them, shifting them downfield. The precise chemical shifts will be a composite of these competing effects.
-
-
Exchangeable Protons: The protons on the carboxylic acid (-COOH), hydroxyl (-OH), and amino (-NH₂) groups are acidic and will exchange with deuterium in the solvent over time, leading to a broadening or disappearance of their signals. In a fresh DMSO-d₆ solution, they should be observable.
-
-COOH Proton: This is the most acidic proton and is expected to appear as a very broad singlet far downfield, typically in the 10-13 ppm region.
-
-OH Proton: The phenolic hydroxyl proton will also be a broad singlet, likely appearing between 8-10 ppm.
-
-NH₂ Protons: The two protons of the amino group will appear as a broad singlet, typically in the 4-6 ppm range.
-
Studies on similar substituted benzoic acids confirm that the chemical shifts of aromatic protons are highly dependent on the electronic nature of the substituents[1].
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment. We predict seven distinct signals for 5-Amino-2-chloro-4-hydroxybenzoic acid.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Carboxylic Acid) | 165-175 | The carbonyl carbon is highly deshielded and appears far downfield. This is a characteristic feature of carboxylic acids[2]. |
| C-4 (bearing -OH) | 150-160 | The carbon atom attached to the strongly electron-donating hydroxyl group is significantly deshielded due to resonance effects. |
| C-5 (bearing -NH₂) | 140-150 | The carbon attached to the amino group is also deshielded. |
| C-2 (bearing -Cl) | 125-135 | The carbon bonded to the electronegative chlorine atom will be deshielded. |
| C-1 (bearing -COOH) | 120-130 | The ipso-carbon attached to the carboxylic acid group. |
| C-3 | 110-120 | This carbon is shielded by the adjacent electron-donating amino and hydroxyl groups. |
| C-6 | 100-110 | This carbon is also expected to be in a relatively shielded environment. |
Note: These are estimated ranges. The actual values can be influenced by solvent and concentration. The assignment of aromatic carbons can be complex and often requires advanced 2D NMR techniques for unambiguous confirmation. The analysis of ¹³C NMR spectra for various benzoic acid derivatives provides a basis for these predictions[3].
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy excels at identifying the presence of specific functional groups, which act as vibrational "reporters" within the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode and Characteristics |
| O-H (Carboxylic Acid) | 2500-3300 | A very broad and strong band, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. |
| N-H (Amino) | 3300-3500 | Two distinct sharp to medium bands may be visible, corresponding to the symmetric and asymmetric N-H stretching modes. |
| O-H (Phenolic) | 3200-3600 | A broad band, often overlapping with the N-H and carboxylic acid O-H signals. |
| C=O (Carboxylic Acid) | 1680-1710 | A very strong and sharp absorption, characteristic of the carbonyl stretch in an aromatic carboxylic acid. Conjugation with the ring and intramolecular hydrogen bonding can shift this value. |
| C=C (Aromatic) | 1450-1600 | Several sharp bands of variable intensity corresponding to the stretching vibrations of the aromatic ring. |
| C-Cl (Chloro) | 600-800 | A medium to strong band in the fingerprint region. |
The IR spectra of substituted benzoic acids are well-characterized, with the C=O stretching band being a particularly informative diagnostic peak[4][5]. The broadness of the hydroxyl and amine stretches is due to hydrogen bonding, a phenomenon extensively studied in benzoic acid derivatives[1].
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.
-
Molecular Ion (M⁺): The molecular formula is C₇H₆ClNO₃. The nominal molecular weight is 187 g/mol . However, due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), we expect to see two molecular ion peaks:
-
m/z 187: Corresponding to the molecule containing the ³⁵Cl isotope.
-
m/z 189: Corresponding to the molecule with the ³⁷Cl isotope, with an intensity of approximately one-third of the m/z 187 peak. This M/M+2 isotopic pattern is a hallmark of a monochlorinated compound.
-
-
Key Fragmentation Pathways:
-
Loss of -OH (M-17): A peak at m/z 170 (and 172) corresponding to the loss of a hydroxyl radical from the carboxylic acid group.
-
Loss of -COOH (M-45): A peak at m/z 142 (and 144) from the loss of the entire carboxyl group.
-
Decarboxylation followed by loss of HCl: Subsequent fragmentation of the m/z 142/144 ion could involve the loss of HCl to give further fragments.
-
The fragmentation patterns of similar chloro- and amino-substituted benzoic acids have been documented and support these predicted pathways[6][7].
Visualizing the Characterization Workflow
The complementary nature of these techniques is best understood as a logical workflow. A researcher would typically follow a path of acquiring and interpreting data in a sequence that builds confidence in the structural assignment.
Caption: A logical workflow for the spectroscopic characterization of a synthesized compound.
Experimental Protocols for High-Fidelity Data Acquisition
Acquiring high-quality spectroscopic data is paramount for accurate structural elucidation. The following are field-proven, step-by-step protocols for the analysis of a compound like 5-Amino-2-chloro-4-hydroxybenzoic acid.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry, purified compound.
-
Transfer the sample to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a high-purity deuterated solvent (DMSO-d₆ is recommended due to the compound's polarity).
-
Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
-
-
Instrument Setup (400 MHz Spectrometer or higher recommended):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -2 to 15 ppm.
-
Use a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a standard pulse program (e.g., zgpg30).
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H signals and pick the peaks for both spectra.
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR setup.
-
Place a small amount of the solid powder sample directly onto the crystal.
-
Lower the pressure clamp to ensure firm contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Use the software tools to label the wavenumbers of significant peaks.
-
Protocol 3: Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
-
Instrument Setup (LC-MS or direct infusion):
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the compound class.
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire data in both positive and negative ion modes to determine which provides a better signal.
-
Perform a full scan over a relevant m/z range (e.g., 50-500 amu).
-
To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the molecular ion (m/z 187 or 189) as the precursor and applying collision-induced dissociation (CID).
-
-
Data Analysis:
-
Analyze the full scan spectrum to identify the molecular ion and confirm the isotopic pattern for chlorine.
-
Analyze the MS/MS spectrum to identify the fragment ions and propose fragmentation pathways that are consistent with the predicted structure.
-
References
-
Bērziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823-4836. [Link]
-
Öztürk, N., Cinar, M., & Kurt, M. (2016). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid. Acta Physica Polonica A, 130(1). [Link]
-
Reddy, P. J., & Sastry, G. N. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Crystal Structure Theory and Applications, 1(1), 1-8. [Link]
-
NIST. (n.d.). Benzoic acid, 4-amino-2-chloro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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NIST. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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Gowda, B. T., & Rao, M. S. (2014). Oxidative degradation of antibacterial drug, methylparaben, by Mn-VII in perchloric acid medium : A kinetic and mechanistic approach. ResearchGate. [Link]
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Mishra, A. P., & Khare, M. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(4), 324-326. [Link]
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Ohtani, H., & Iwamura, J. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1205. [Link]
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A Technical Guide to the Potential Biological Activities of 5-Amino-2-chloro-4-hydroxybenzoic Acid Derivatives
Abstract
Substituted benzoic acid derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide explores the prospective biological activities of a specific, yet lesser-studied, class of compounds: 5-Amino-2-chloro-4-hydroxybenzoic acid derivatives. Due to the limited direct research on this specific molecular framework, this document synthesizes data from structurally related aminosalicylates, chlorophenols, and other substituted benzoic acids to project potential therapeutic applications and provide a strategic roadmap for their investigation. We delve into the anticipated antimicrobial, anti-inflammatory, and anticancer properties, detailing the underlying molecular mechanisms and providing comprehensive, field-proven experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this novel chemical series.
Introduction: The Benzoic Acid Scaffold and the Promise of 5-Amino-2-chloro-4-hydroxybenzoic Acid
The benzoic acid core is a privileged structure in drug discovery, forming the foundation for numerous therapeutic agents. The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring, which modulate the molecule's electronic properties, lipophilicity, and steric profile[1]. The compound of interest, 5-Amino-2-chloro-4-hydroxybenzoic acid, possesses a unique combination of substituents:
-
Amino Group (-NH₂): An electron-donating group that can participate in hydrogen bonding and may be crucial for receptor interaction. Its presence is a key feature of aminosalicylates known for their anti-inflammatory properties[2][3][4].
-
Chloro Group (-Cl): An electron-withdrawing group that can enhance lipophilicity, potentially improving membrane permeability. Chlorinated phenols are known to possess significant antimicrobial activity[5].
-
Hydroxyl Group (-OH): A hydrogen bond donor and acceptor that can influence solubility and target binding. The position of the hydroxyl group is critical for the activity of many phenolic compounds[1].
This distinct combination suggests a high potential for multifaceted biological activities. This guide will explore three primary areas of investigation: antimicrobial, anti-inflammatory, and anticancer effects.
Potential Antimicrobial Activity
The presence of both a phenolic hydroxyl group and a chloro substituent on the aromatic ring suggests that derivatives of 5-Amino-2-chloro-4-hydroxybenzoic acid may exhibit significant antimicrobial properties.
Predicted Mechanisms of Antimicrobial Action
Based on related structures, two primary mechanisms of antimicrobial action are proposed for these derivatives:
2.1.1. Disruption of Microbial Membranes and Inhibition of Cell Wall Synthesis
Phenolic compounds can disrupt the integrity of microbial cell membranes, leading to the leakage of intracellular components and ultimately cell death. The lipophilicity imparted by the chloro group may enhance this activity by facilitating the partitioning of the molecule into the bacterial cell membrane[5]. Furthermore, some benzoic acid derivatives interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, rendering the bacteria susceptible to osmotic lysis[6][7][8].
2.1.2. Inhibition of Folic Acid Synthesis
The amino benzoic acid scaffold is structurally analogous to para-aminobenzoic acid (PABA), an essential precursor in the bacterial synthesis of folic acid. Like sulfonamide antibiotics, these derivatives could act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid production in bacteria[9][10][11][12][13]. This inhibition would be bacteriostatic, halting bacterial growth and replication[10].
Caption: Proposed inhibition of folic acid synthesis.
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial efficacy of novel derivatives should be quantified by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol 2.2.1: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: From a fresh culture plate, select several well-isolated colonies of the test microorganism. Suspend the colonies in sterile broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours for most bacteria.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).
Data Presentation: Comparative Antimicrobial Activity
| Derivative ID | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Parent | 5-NH₂, 2-Cl, 4-OH | TBD | TBD | TBD |
| Derivative 1 | e.g., Esterification of COOH | TBD | TBD | TBD |
| Derivative 2 | e.g., Acylation of NH₂ | TBD | TBD | TBD |
| Ciprofloxacin | (Positive Control) | 0.25 - 1 | ≤0.25 | 0.25 - 1 |
TBD: To Be Determined
Potential Anti-inflammatory Activity
Aminosalicylates are a cornerstone in the treatment of inflammatory bowel disease (IBD)[2][3][4]. The structural similarity of 5-Amino-2-chloro-4-hydroxybenzoic acid to 5-aminosalicylic acid (5-ASA) suggests a strong potential for anti-inflammatory effects.
Predicted Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of aminosalicylates are multifactorial and are thought to involve the modulation of key inflammatory pathways.
3.1.1. Inhibition of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2)[1][14][15][16][17]. Aminosalicylates have been shown to inhibit the activation of NF-κB, thereby downregulating the inflammatory cascade[18].
Caption: Proposed inhibition of the NF-κB pathway.
3.1.2. Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways
Arachidonic acid is metabolized by COX and LOX enzymes to produce pro-inflammatory mediators such as prostaglandins and leukotrienes, respectively[19][20][21][22]. Inhibition of these enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).
Experimental Protocols: In Vitro and In Vivo Anti-inflammatory Assays
A tiered approach, starting with in vitro assays and progressing to in vivo models, is recommended for evaluating anti-inflammatory potential.
Protocol 3.2.1: In Vitro TNF-α and IL-6 Inhibition Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.
-
Cell Stimulation: Seed cells in 96-well plates and stimulate with lipopolysaccharide (LPS) to induce the production of TNF-α and IL-6.
-
Compound Treatment: Treat the cells with various concentrations of the test derivatives.
-
Cytokine Measurement: After incubation, collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using commercially available ELISA kits.
-
Data Analysis: Calculate the percentage inhibition of cytokine production compared to the vehicle-treated control.
Protocol 3.2.2: In Vivo Carrageenan-Induced Paw Edema Model
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Compound Administration: Administer the test derivatives orally or intraperitoneally. A standard NSAID like Indomethacin should be used as a positive control.
-
Induction of Edema: One hour after compound administration, inject a 1% carrageenan solution into the sub-plantar surface of the right hind paw[23][24][25][26][27].
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Data Presentation: Comparative Anti-inflammatory Activity
| Derivative ID | Modification | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) | Paw Edema Inhibition (%) |
| Parent | 5-NH₂, 2-Cl, 4-OH | TBD | TBD | TBD |
| Derivative 1 | e.g., Esterification of COOH | TBD | TBD | TBD |
| Derivative 2 | e.g., Acylation of NH₂ | TBD | TBD | TBD |
| Indomethacin | (Positive Control) | ~10-20 | ~10-20 | ~40-60 |
TBD: To Be Determined
Potential Anticancer Activity
Many benzoic acid derivatives have been investigated for their anticancer properties[28][29]. The potential for 5-Amino-2-chloro-4-hydroxybenzoic acid derivatives to exhibit anticancer activity is an exciting avenue for research.
Predicted Mechanisms of Anticancer Action
The anticancer effects of these derivatives could be mediated through the induction of apoptosis and the inhibition of cell proliferation.
4.1.1. Induction of Apoptosis via Caspase Activation
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. It is executed by a family of proteases called caspases. The activation of initiator caspases (e.g., caspase-8 and -9) triggers a cascade leading to the activation of executioner caspases (e.g., caspase-3)[28][30][31][32][33]. Many anticancer agents exert their effects by inducing apoptosis.
Caption: Proposed induction of apoptosis.
4.1.2. Inhibition of Cell Proliferation
Uncontrolled cell proliferation is a hallmark of cancer. Benzoic acid derivatives can interfere with the cell cycle, leading to cell growth arrest.
Experimental Protocol: In Vitro Anticancer Assays
The initial screening of anticancer activity is typically performed using in vitro cell-based assays.
Protocol 4.2.1: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test derivatives for 24-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals[29][34][35][36].
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Comparative Anticancer Activity
| Derivative ID | Modification | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Parent | 5-NH₂, 2-Cl, 4-OH | TBD | TBD | TBD |
| Derivative 1 | e.g., Esterification of COOH | TBD | TBD | TBD |
| Derivative 2 | e.g., Acylation of NH₂ | TBD | TBD | TBD |
| Doxorubicin | (Positive Control) | ~0.1-1 | ~0.1-1 | ~0.1-1 |
TBD: To Be Determined
Synthesis of 5-Amino-2-chloro-4-hydroxybenzoic Acid Derivatives
The synthesis of derivatives will be crucial for establishing a structure-activity relationship (SAR). Standard organic chemistry transformations can be employed to modify the functional groups of the parent molecule.
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- 30. Caspase - Wikipedia [en.wikipedia.org]
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- 33. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. protocols.io [protocols.io]
- 35. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 36. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols: The Strategic Utility of 5-Amino-2-chloro-4-hydroxybenzoic Acid in Medicinal Chemistry
Introduction: Unveiling a Versatile Scaffold
In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. 5-Amino-2-chloro-4-hydroxybenzoic acid is one such scaffold, a substituted aromatic compound whose unique arrangement of functional groups—an amino group, a chlorine atom, a hydroxyl group, and a carboxylic acid—provides a rich platform for synthetic diversification and the exploration of structure-activity relationships (SAR).[1] Its inherent structural features allow for multiple points of chemical modification, making it a valuable starting material and intermediate in the synthesis of complex molecules with significant biological activity. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in medicinal chemistry, providing both high-level insights and practical, step-by-step protocols.
The strategic importance of this scaffold is underscored by its role as a key intermediate in the biosynthesis and synthetic production of a range of bioactive compounds, from potent natural products to targeted therapeutics.[1] The presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (chloro, carboxylic acid) groups on the benzene ring creates a unique electronic and steric environment, influencing its reactivity and the biological properties of its derivatives.
Part 1: Core Applications in Medicinal Chemistry
The utility of 5-Amino-2-chloro-4-hydroxybenzoic acid and its close structural isomers spans several therapeutic areas. The distinct functional groups serve as handles for a variety of chemical transformations, enabling the construction of diverse molecular libraries.
Foundation for Antimicrobial Agents
The benzoic acid scaffold, in general, is a well-established pharmacophore in the design of antimicrobial agents.[2][3] The specific substitution pattern of 5-Amino-2-chloro-4-hydroxybenzoic acid allows for the generation of derivatives with potent antibacterial and antimycobacterial activity. For instance, derivatives of the closely related 5-chloro-2-hydroxybenzoic acid have been successfully incorporated into sulfonamide-based drugs.[4] These compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium kansasii. The general strategy involves the coupling of the carboxylic acid moiety with various sulfonamide-containing anilines to produce a library of benzamide derivatives.
The rationale behind this approach lies in the ability of the resulting molecules to mimic endogenous substrates or to interact with key bacterial enzymes. The 5-chloro-2-hydroxybenzamide portion of the molecule can participate in crucial hydrogen bonding and hydrophobic interactions within the target's active site, while the sulfonamide tail can be varied to fine-tune solubility, cell permeability, and target engagement.
Intermediate in the Synthesis of Potent Antitumor Natural Products
Perhaps one of the most significant applications of this scaffold is its role as a precursor to complex natural products with powerful antitumor properties. It is a key building block in the biosynthesis of ansamycins and maytansinoids, which are known for their potent biological activities.[1] These macrocyclic compounds function by targeting critical cellular machinery, such as RNA polymerase in bacteria or microtubules in eukaryotic cells, leading to the inhibition of cell proliferation. The ability to synthetically access and modify this core building block opens up avenues for the creation of novel analogs with improved efficacy, selectivity, and pharmacokinetic profiles.
The workflow below illustrates the conceptual integration of the 5-Amino-2-chloro-4-hydroxybenzoic acid scaffold into a larger, complex molecule, typical in the synthesis of natural product analogs.
Caption: Conceptual workflow for the synthesis of a complex macrocycle.
Part 2: Experimental Protocols and Methodologies
The following protocols provide detailed, step-by-step procedures for the synthesis and characterization of derivatives of the title compound. These methods are designed to be robust and reproducible for laboratory-scale synthesis.
Protocol 2.1: Synthesis of N-Aryl-5-amino-2-chloro-4-hydroxybenzamide
This protocol details a general procedure for the synthesis of an amide derivative, a common transformation in medicinal chemistry to explore SAR.
Rationale: The conversion of the carboxylic acid to an amide is a fundamental strategy to introduce a wide range of substituents, thereby modulating the compound's physicochemical properties and biological activity. The use of a coupling agent like EDC with HOBt minimizes side reactions and promotes efficient amide bond formation under mild conditions.
Materials:
-
5-Amino-2-chloro-4-hydroxybenzoic acid
-
Substituted Aniline (e.g., 4-fluoroaniline)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 5-Amino-2-chloro-4-hydroxybenzoic acid (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the substituted aniline (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add TEA or DIPEA (2.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-aryl-5-amino-2-chloro-4-hydroxybenzamide.
Protocol 2.2: Analytical Characterization
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
Rationale: Rigorous characterization is essential to ensure that the biological data obtained is from the intended compound and is not confounded by impurities. A combination of spectroscopic methods provides a complete picture of the molecule's structure and purity.
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the final compound.
-
Typical Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV-Vis detector, typically at wavelengths such as 254 nm and 280 nm.
-
2. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound.
-
Method: Typically performed using Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight). The observed m/z ratio should correspond to the calculated molecular weight of the target molecule ([M+H]⁺ or [M-H]⁻).
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the detailed chemical structure of the compound.
-
Methods:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC): Used for more complex structures to establish detailed connectivity.
-
Part 3: Quantitative Data and Structure-Activity Relationships (SAR)
While a comprehensive SAR study for derivatives of 5-Amino-2-chloro-4-hydroxybenzoic acid is not extensively published in a single source, we can synthesize insights from related series of compounds. For example, in a series of sulfonamides derived from 5-chloro-2-hydroxybenzoic acid, the nature of the substituent on the sulfonamide nitrogen plays a critical role in determining antimicrobial potency.
| Compound ID | R Group (on Sulfonamide) | MIC vs. S. aureus (µM) | MIC vs. M. kansasii (µM) |
| 1 | 4,6-dimethylpyrimidin-2-yl | 15.62 - 31.25 | > 62.5 |
| 2 | thiazol-2-yl | > 62.5 | 1 - 4 |
| 3 | Unsubstituted phenyl | > 62.5 | > 62.5 |
SAR Insights:
-
Heterocyclic Moieties are Key: The data suggests that the presence of specific heterocyclic rings, such as a dimethylpyrimidine or a thiazole, is crucial for potent antimicrobial activity. An unsubstituted phenyl ring leads to a loss of activity.
-
Target-Specific Interactions: The dramatic difference in activity for compound 2 against S. aureus versus M. kansasii highlights the importance of target-specific interactions and suggests that the thiazole group may be particularly well-suited for the active site of a mycobacterial enzyme.
-
Role of the Core Scaffold: The 5-chloro-2-hydroxybenzamide core consistently serves as an effective anchor for these active fragments, likely through hydrogen bonding from the hydroxyl and amide groups.
The logical relationship for developing new derivatives based on this scaffold can be visualized as follows:
Caption: SAR exploration workflow.
Conclusion
5-Amino-2-chloro-4-hydroxybenzoic acid is a highly valuable and versatile building block in medicinal chemistry. Its pre-functionalized structure provides a robust starting point for the synthesis of diverse compound libraries targeting a range of diseases, most notably in the fields of antimicrobials and oncology. The protocols and insights provided in this document aim to equip researchers with the foundational knowledge required to effectively utilize this scaffold in their drug discovery programs. Future exploration into novel modifications of this core structure holds significant promise for the development of the next generation of therapeutic agents.
References
- EvitaChem. (n.d.). 2-Amino-4-chloro-5-hydroxybenzoic acid.
- Google Patents. (1994). US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.
- Benchchem. (n.d.). Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid: Application Notes and Protocols.
- Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- Luhata, L. P., Munkombwe, M. N., & Cheuka, M. P. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives.
- Raza, A., et al. (2011). 5-Chloro-2-hydroxybenzoic acid. PMC.
- PubChem. (n.d.). 5-Amino-4-chloro-2-hydroxybenzoic acid.
- Kos, J., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives.
- Becker, A. M., & Rickards, R. W. (n.d.). 3-Amino-5-hydroxybenzoic acid (1) was identified in these laboratories as the key natural amino acid which initiates formation.
- Benchchem. (n.d.). Pharmacological Applications of Novel 4-Amino-2-chlorobenzoic Acid Derivatives.
- ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
- Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
- ResearchGate. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold.
- Kumar, S., & Sharma, A. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research.
- Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 5-Chloro-2-hydroxybenzoic Acid in Modern Chemical Synthesis.
Sources
Application Note: 5-Amino-2-chloro-4-hydroxybenzoic Acid in the Synthesis of Privileged Heterocyclic Scaffolds
Target Audience: Discovery Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols
Executive Summary & Structural Rationale
In modern drug discovery, the rapid generation of diverse, complex molecular libraries relies on the strategic use of highly functionalized building blocks. 5-Amino-2-chloro-4-hydroxybenzoic acid (CAS: 1783628-13-6) [1] is a premier bifunctional scaffold that enables the orthogonal synthesis of complex heterocyclic systems, particularly benzoxazoles and quinazolinones.
As a Senior Application Scientist, I select this specific scaffold for its unique "three-axis" functionalization potential:
-
The ortho-Aminophenol Motif (Positions 4 & 5): Primed for condensation reactions to form the benzoxazole core, a privileged pharmacophore found in numerous antimicrobial and anticancer agents[2].
-
The Carboxylic Acid (Position 1): Serves as a versatile handle for late-stage amide coupling, allowing for the rapid tuning of physicochemical properties (e.g., solubility, target binding affinity).
-
The Aryl Chloride (Position 2): While historically challenging due to its high bond dissociation energy (~96 kcal/mol), the aryl chloride is perfectly positioned for late-stage Suzuki-Miyaura cross-coupling using modern, sterically demanding palladium catalysts[3].
By exploiting these three axes sequentially, researchers can generate massive libraries of 2,5,6-trisubstituted benzoxazoles from a single starting material.
Orthogonal Functionalization Strategy
The causality behind the synthetic sequence is dictated by functional group reactivity. The ortho-aminophenol is highly reactive and prone to oxidation; therefore, cyclization into the stable benzoxazole core is executed first. The carboxylic acid is then derivatized via amide coupling. Finally, the highly stable aryl chloride is activated via advanced Pd-catalysis for C-C bond formation[4].
Caption: Orthogonal functionalization workflow of 5-Amino-2-chloro-4-hydroxybenzoic acid.
Experimental Protocols (Self-Validating Systems)
The following methodologies are designed not just as step-by-step instructions, but as self-validating systems where the physical and chemical feedback of the reaction confirms its success.
Protocol A: Synthesis of the Benzoxazole Core via Orthoester Condensation
While Lewis acids like Zinc triflate can be employed for benzoxazole synthesis[5], the use of trialkyl orthoesters with a catalytic Brønsted acid (pTSA) provides a highly reproducible, moisture-tolerant pathway.
Mechanistic Causality: The primary amine is more nucleophilic than the phenol, leading to the initial formation of an imidate intermediate. The spatial proximity of the phenol drives an intramolecular nucleophilic attack, followed by the elimination of a second alcohol molecule to yield the aromatic benzoxazole.
Caption: Mechanistic pathway for benzoxazole cyclization via orthoester condensation.
Step-by-Step Procedure:
-
Initiation: Suspend 5-Amino-2-chloro-4-hydroxybenzoic acid (1.0 equiv, 10 mmol) in 30 mL of Toluene.
-
Reagent Addition: Add triethyl orthoacetate (3.0 equiv, 30 mmol) and p-toluenesulfonic acid monohydrate (pTSA, 0.1 equiv, 1 mmol).
-
Execution: Equip the flask with a Dean-Stark trap to continuously remove the ethanol byproduct. This physically drives the equilibrium toward the cyclic product. Reflux at 110 °C for 4–6 hours.
-
Self-Validation (In-Process): Monitor via LC-MS. The disappearance of the highly polar starting material ( m/z 187) and the emergence of the less polar benzoxazole mass ( m/z 211) confirms cyclization.
-
Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO3 (2 x 20 mL) to neutralize the pTSA, preventing reverse hydrolysis. Dry over Na2SO4 and concentrate in vacuo.
Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling of the Aryl Chloride
Aryl chlorides are notoriously unreactive in standard Suzuki couplings due to their high activation barrier[3]. To overcome this, we employ XPhos Pd G2 , a second-generation precatalyst that rapidly generates a highly active, sterically hindered Pd(0) species capable of facile oxidative addition into the C-Cl bond.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask, combine the chloro-benzoxazole intermediate (1.0 equiv, 1 mmol), an arylboronic acid (1.5 equiv, 1.5 mmol), and finely ground K3PO4 (2.0 equiv, 2 mmol).
-
Catalyst Loading: Add XPhos Pd G2 (0.05 equiv, 5 mol%).
-
Degassing (Critical Step): Add a pre-degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 10 mL). The aqueous component is essential to dissolve the phosphate base, facilitating the formation of the reactive boronate complex[4]. Purge the system with Argon for 10 minutes.
-
Execution: Heat the biphasic mixture at 90 °C for 12 hours under vigorous stirring.
-
Self-Validation (In-Process): The reaction mixture will typically transition from a clear yellow to a dark suspension (precipitation of Pd black) upon completion. TLC will show a distinct UV-active spot with a shifted Rf due to extended biaryl conjugation.
-
Workup: Filter through a short pad of Celite to remove palladium residues. Extract with EtOAc, wash with brine, and purify via flash chromatography.
Quantitative Data Summary
The table below summarizes the expected performance metrics for the three primary functionalization axes of 5-Amino-2-chloro-4-hydroxybenzoic acid, providing a benchmark for reproducibility.
| Reaction Axis | Reagents & Catalysts | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) | Key Mechanistic Driver |
| Benzoxazole Cyclization | Triethyl orthoacetate, pTSA | Toluene | 110 | 4–6 | 82–90% | Acid-catalyzed dual elimination of EtOH; Dean-Stark driven. |
| Amide Coupling | Primary Amine, HATU, DIPEA | DMF | 25 | 2–4 | 85–95% | Formation of the highly reactive HOAt ester intermediate. |
| Suzuki Arylation | Ar-B(OH)₂, XPhos Pd G2, K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 12–18 | 70–85% | Bulky, electron-rich ligand accelerates C-Cl oxidative addition. |
References
The protocols and mechanistic rationales detailed in this application note are grounded in the following verified literature:
-
[5] Green Chemistry Letters and Reviews (Taylor & Francis). Efficient one-pot synthesis of benzoxazole derivatives catalyzed by Zinc triflate. Available at: [Link]
-
[3] Organometallics (ACS Publications). A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides. Available at:[Link]
-
[4] Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Available at:[Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing the Synthesis of 5-Amino-2-chloro-4-hydroxybenzoic Acid
Welcome to the Technical Support Center. This guide is curated for synthetic chemists and drug development professionals experiencing yield bottlenecks or purity issues during the synthesis of 5-Amino-2-chloro-4-hydroxybenzoic acid.
The standard synthetic route involves a two-step sequence starting from 2-chloro-4-hydroxybenzoic acid[1]: a regioselective electrophilic aromatic nitration followed by a chemoselective reduction. Below, we provide validated methodologies, mechanistic troubleshooting, and quantitative benchmarks to ensure robust process scalability.
Synthetic Workflow & Troubleshooting Pathway
Synthetic workflow and troubleshooting checkpoints for 5-Amino-2-chloro-4-hydroxybenzoic acid.
Step-by-Step Methodologies
Protocol A: Regioselective Nitration
Objective: Synthesize 2-chloro-4-hydroxy-5-nitrobenzoic acid. Mechanistic Rationale: The hydroxyl group at C4 is strongly activating and ortho/para directing. While C3 and C5 are both activated, C3 is highly sterically hindered by the adjacent bulky C2 chlorine atom. Nitration therefore occurs regioselectively at the more accessible C5 position.
-
Preparation: Suspend 1.0 equivalent of 2-chloro-4-hydroxybenzoic acid[1] in 10 volumes of glacial acetic acid. Causality: Acetic acid acts as a moderately polar, protic solvent that tempers the reactivity of the nitronium ion, preventing oxidative cleavage of the electron-rich phenol ring[2].
-
Cooling: Cool the reactor to 0–5 °C using an ice-brine bath.
-
Addition: Dropwise add 1.05 equivalents of dilute nitric acid (or a calcium nitrate/acetic acid mixture[3]) over 1 hour. Causality: Maintaining the temperature strictly below 5 °C prevents over-nitration (dinitro species) and minimizes tarry oxidative byproducts[4].
-
Self-Validation: Stir for 2 hours at 5 °C. Monitor via LC-MS. A successful reaction is indicated by the disappearance of the starting material ( m/z 171) and the appearance of the nitro intermediate ( m/z 216 in negative ion mode).
-
Workup: Pour the mixture into crushed ice. Filter the resulting yellow precipitate, wash extensively with cold water to remove residual acid, and dry under vacuum.
Protocol B: Chemoselective Reduction
Objective: Synthesize 5-Amino-2-chloro-4-hydroxybenzoic acid without dehalogenation.
-
Preparation: Suspend 1.0 equivalent of the purified 2-chloro-4-hydroxy-5-nitrobenzoic acid in a 4:1 mixture of Ethanol and Water.
-
Reagent Addition: Add 5.0 equivalents of Iron powder (325 mesh) and 2.0 equivalents of Ammonium Chloride (NH 4 Cl). Causality: The Béchamp-style reduction provides a mild single-electron transfer (SET) mechanism that selectively reduces the nitro group without undergoing oxidative addition into the labile C-Cl bond[5][6].
-
Reaction: Heat the mixture to 80 °C (reflux) for 4 hours.
-
Self-Validation: Filter the hot mixture through a pad of Celite to remove the iron sludge. The filtrate should transition from a deep yellow to a colorless or pale brown solution, visually confirming the loss of the nitro chromophore.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Carefully adjust the aqueous layer to pH 4.5 using 1M HCl. Causality: The product is a zwitterion. Adjusting to pH 4.5 approximates its isoelectric point, neutralizing its net charge and forcing the amino acid to precipitate out of the aqueous phase.
-
Recovery: Filter the solid, wash with cold water, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant dinitro byproducts and tar formation during the nitration step? A: The starting material, 2-chloro-4-hydroxybenzoic acid, contains a highly activating hydroxyl group. When subjected to harsh nitrating conditions (e.g., concentrated H 2 SO 4 /HNO 3 mixed acids), the aromatic ring is prone to over-nitration and oxidative degradation[4]. To resolve this, switch to a milder nitrating system such as dilute nitric acid in glacial acetic acid[2], or utilize metal nitrates[3]. Ensure the internal temperature is strictly maintained between 0–5 °C during the electrophilic addition phase.
Q2: My LC-MS analysis of the reduction step shows a major byproduct with a mass of [M-H] − 152 instead of the expected 186. What happened? A: You are observing hydrodehalogenation. The expected product has a molecular weight of ~187.5 g/mol . A mass of 152 indicates the loss of the chlorine atom ( M−35 ). Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is notorious for cleaving aryl-chloride bonds via oxidative addition. To prevent this, abandon Pd/C and utilize a chemoselective reduction method. The Iron/NH 4 Cl system is highly effective for reducing nitroarenes to anilines while leaving halogen substituents completely intact[5][6].
Q3: The reduction went to completion, but my isolated yield after workup is extremely low. Where is my product? A: Your product is likely trapped in the aqueous phase. 5-Amino-2-chloro-4-hydroxybenzoic acid is a zwitterionic molecule containing both an acidic carboxylic acid and a basic amine. It exhibits high aqueous solubility at both low pH (as a protonated ammonium salt) and high pH (as a deprotonated carboxylate/phenolate). To isolate it, you must carefully adjust the pH of the aqueous filtrate to its isoelectric point (typically around pH 4.0–5.0). At this pH, the molecule carries a net-zero charge, minimizing its hydration energy and inducing crystallization.
Quantitative Data & Yield Optimization
The table below summarizes the expected outcomes when comparing standard harsh conditions against the optimized chemoselective protocols described in this guide.
| Reaction Step | Method / Reagents | Conversion (%) | Isolated Yield (%) | Purity (HPLC) | Primary Byproduct / Issue |
| Nitration | HNO 3 / H 2 SO 4 (Mixed Acid) | >99% | 45% | <80% | Dinitro-derivatives, Oxidative Tars |
| Nitration | Dilute HNO 3 / AcOH (0-5 °C) | 95% | 88% | >95% | Trace unreacted starting material |
| Reduction | H 2 (1 atm) / 10% Pd/C | >99% | 30% | <50% | 5-Amino-4-hydroxybenzoic acid (Dechlorination) |
| Reduction | Fe powder / NH 4 Cl / EtOH-H 2 O | 98% | 85% | >98% | Trace iron complexes (removed via Celite) |
Sources
- 1. 2-Chloro-4-hydroxybenzoic acid | 56363-84-9 | Benchchem [benchchem.com]
- 2. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Technical Support & Troubleshooting Center: 5-Amino-2-chloro-4-hydroxybenzoic Acid
Welcome to the Technical Support Center for 5-Amino-2-chloro-4-hydroxybenzoic acid (CAS: 1783628-13-6). As a highly functionalized aromatic building block, this molecule presents unique chemoselectivity and stability challenges. The presence of an ortho-aminophenol motif, a halogen, and a carboxylic acid on a single benzene ring requires precise electronic and steric control during synthesis.
This guide is designed for researchers and drug development professionals to troubleshoot common side reactions, understand the underlying mechanistic causality, and implement self-validating experimental protocols.
Part 1: Managing Oxidation and Color Degradation
FAQ: Why does my reaction mixture turn dark brown or black shortly after dissolution, and how do I prevent this?
Mechanistic Causality: The 4-hydroxy-5-amino substitution pattern constitutes an ortho-aminophenol moiety. Because both the hydroxyl and amino groups are strongly electron-donating, they significantly lower the oxidation potential of the aromatic ring. In the presence of dissolved oxygen or trace transition metals, the molecule undergoes rapid autoxidation to form a highly reactive o-quinone imine intermediate. This electrophilic intermediate subsequently undergoes self-condensation, conjugate additions, and polymerization, yielding dark-colored phenoxazine dimers and polymeric aggregates [1].
Oxidation pathway of o-aminophenols leading to quinone imines and dark polymeric impurities.
Self-Validating Protocol: Anaerobic Handling & Antioxidant Shielding
To prevent quinone imine formation, the reaction environment must be strictly controlled for redox neutrality.
-
Solvent Degassing: Sparge all reaction solvents (e.g., DMF, THF, or aqueous buffers) with Argon or Nitrogen for at least 30 minutes prior to introducing the starting material.
-
Antioxidant Addition: Introduce a sacrificial reductant to the solvent. For aqueous or biphasic reactions, add 1-5 mol% of ascorbic acid or sodium dithionite. For organic reactions, 1 mol% BHT (butylated hydroxytoluene) is recommended.
-
Substrate Introduction: Add 5-Amino-2-chloro-4-hydroxybenzoic acid only after the system is fully purged and the antioxidant is dissolved.
-
Validation & Checkpoint: Monitor the solution visually and via UV-Vis spectroscopy. A stable pale yellow/tan color (absence of a ~400-450 nm absorbance peak) indicates successful suppression of oxidation. If the solution darkens prematurely, quench immediately with an aqueous reducing agent (e.g., Na₂S₂O₄) to salvage unreacted starting material [2].
Part 2: Chemoselectivity (N-Acylation vs. O-Acylation)
FAQ: I am trying to synthesize the N-acetamide derivative, but LC-MS shows a mixture of N-acylated, O-acylated, and di-acylated products. How do I control selectivity?
Mechanistic Causality: The competition between the nucleophilic C5-amine and the C4-hydroxyl group is strictly pH-dependent. Under neutral or basic conditions, the amine is the superior nucleophile, leading primarily to N-acylation, though over-acylation (di-acylation) is common. To achieve exclusive O-acylation, the reaction must be performed under strongly acidic conditions. Acid protonates the amine (forming the non-nucleophilic -NH₃⁺ salt), leaving the phenol as the sole reactive nucleophile[3].
pH-dependent chemoselective acylation workflow for amino-hydroxybenzoic acids.
Self-Validating Protocol: Chemoselective O-Acylation
-
Protonation: Suspend 5-Amino-2-chloro-4-hydroxybenzoic acid (1.0 eq) in neat methanesulfonic acid (MeSO₃H) or trifluoroacetic acid (TFA) at 0 °C. The strong acid completely protonates the C5-amine, rendering it inert.
-
Acylation: Slowly add 1.1 equivalents of the acyl chloride or anhydride dropwise. Stir for 2-4 hours, allowing the mixture to warm to room temperature.
-
Isolation: Pour the viscous mixture into cold diethyl ether. The O-acylated product will precipitate cleanly as the amine salt.
-
Validation & Checkpoint: ¹H-NMR analysis must show a downfield shift of the aromatic protons adjacent to the oxygen, while the amine protons remain intact (visible as a broad -NH₃⁺ peak integrating to 3H in DMSO-d₆).
Self-Validating Protocol: Chemoselective N-Acylation
-
Activation: Dissolve the starting material (1.0 eq) in anhydrous pyridine at 0 °C. Pyridine acts as both the solvent and the base to neutralize acidic byproducts [4].
-
Acylation: Add 1.05 equivalents of acetic anhydride dropwise to prevent thermal runaway and di-acylation.
-
Quenching: After 2 hours of stirring at room temperature, quench with ice water and extract with Ethyl Acetate. Wash the organic layer extensively with 1M HCl to remove residual pyridine.
-
Validation & Checkpoint: LC-MS must confirm a single +42 Da mass shift (mono-acetylation). TLC should reveal a single, less polar spot compared to the starting material.
Part 3: Preventing Self-Condensation During Carboxyl Activation
FAQ: When I use EDC/HOBt to couple the carboxylic acid to an external amine, I get an insoluble polymeric mass. Why?
Mechanistic Causality: Activating the C1-carboxylic acid while the C5-amine remains unprotected creates a highly reactive, self-consuming system. The activated ester (e.g., the O-acylisourea intermediate formed by EDC) will be rapidly attacked by the nucleophilic amine of a neighboring molecule. This intermolecular reaction outcompetes the external amine, leading to rapid oligomerization and polyamide formation.
Self-Validating Protocol: Transient Protection Strategy
-
Protection: Dissolve the starting material in a 1:1 mixture of 1,4-dioxane and water. Add 2.0 equivalents of NaHCO₃, followed by 1.1 equivalents of Boc-anhydride (Boc₂O). Stir for 12 hours.
-
First Checkpoint: Acidify to pH 3 and extract with EtOAc. LC-MS must show a +100 Da shift, confirming the formation of the N-Boc protected intermediate.
-
Coupling: Activate the Boc-protected acid using HATU (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF. Add your target external amine (1.2 eq) and stir for 4 hours.
-
Deprotection & Final Validation: Cleave the Boc group using 4M HCl in dioxane for 1 hour. Evaporate the solvent. The final LC-MS must show the exact mass of your target amide without polymeric repeating units.
Quantitative Data & Troubleshooting Summaries
Table 1: Functional Group Reactivity Profile
| Functional Group | Approx. pKa | Relative Nucleophilicity | Optimal Modification pH | Primary Side Reaction |
|---|---|---|---|---|
| C5-Amino (-NH₂) | 4.5 - 5.0 | High (Neutral/Basic media) | > 7.0 | Oxidation to quinone imine |
| C4-Hydroxyl (-OH) | 9.5 - 10.0 | Moderate | < 2.0 (for selective O-acyl) | O-alkylation over N-alkylation |
| C1-Carboxyl (-COOH) | 3.5 - 4.0 | Low | N/A | Self-condensation (oligomerization) |
| C2-Chloro (-Cl) | N/A | None (Electrophilic site) | N/A | Dehalogenation (under Pd/C H₂) |
Table 2: Troubleshooting Summary & Quantitative Metrics
| Experimental Issue | Mechanistic Cause | Quantitative Indicator | Corrective Action |
|---|---|---|---|
| Dark brown/black solution | Autoxidation of o-aminophenol | UV-Vis absorbance peak at ~400-450 nm | Sparge solvents with Ar (30 min); add 5 mol% ascorbic acid. |
| Mixture of N/O-acylated products | Competing nucleophiles | LC-MS shows +42 Da and +84 Da (di-acyl) peaks | Adjust pH strictly: Use MeSO₃H for O-acylation; Pyridine for N-acylation. |
| Insoluble polymeric precipitate | Unprotected amine attacking activated carboxyl | Yield of target monomer < 10% | Pre-protect C5-amine with Boc₂O (1.1 eq) before carboxyl activation. |
References
-
Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics National Institutes of Health (PMC) URL:[Link]
-
Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium Universidad de Alicante / Elsevier URL: [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications National Institutes of Health (PMC) URL:[Link]
Technical Support Center: Optimization of 5-Amino-2-chloro-4-hydroxybenzoic Acid Synthesis
Welcome to the Application Scientist Support Portal. The synthesis of 5-Amino-2-chloro-4-hydroxybenzoic acid typically relies on the reduction of its precursor, 2-chloro-4-hydroxy-5-nitrobenzoic acid. Because this molecule contains both a reducible nitro group and a labile aryl-chloride bond, achieving high chemoselectivity without over-reduction or dehalogenation is a significant challenge in drug development and fine chemical synthesis.
This technical guide is designed to help researchers troubleshoot reaction stalling, prevent byproduct formation, and optimize yields through mechanistically grounded protocols.
Mechanistic Pathway & Reaction Bottlenecks
Understanding the stepwise reduction of the nitro group is critical for troubleshooting. The reaction proceeds through nitroso and hydroxylamine intermediates. If the catalyst is overly active (e.g., standard Pd/C), the C-Cl bond undergoes oxidative addition, leading to hydrodechlorination.
Fig 1. Stepwise reduction mechanism of 2-chloro-4-hydroxy-5-nitrobenzoic acid and dehalogenation.
Troubleshooting Guides & FAQs
Q1: Why am I seeing significant dehalogenation (loss of chlorine) during Pd/C catalyzed hydrogenation? A: Dehalogenation is a notorious side reaction when reducing chloronitroarenes using standard Palladium on Carbon (Pd/C)[1]. Pd(0) is highly active for the oxidative addition of C-Cl bonds. Once the nitro group is reduced, the resulting electron-rich aromatic ring makes the C-Cl bond highly susceptible to coordination with the palladium surface, leading to hydrodechlorination. Causality & Solution: Switch from Pd/C to Platinum on Carbon doped with Vanadium (Pt-V/C) or Iron (Pt-Fe/C). Platinum intrinsically has a lower propensity for C-Cl oxidative addition. The V or Fe dopant acts as a targeted poison, sterically and electronically modifying the d-band center of the metal to suppress the planar adsorption required for dehalogenation, while maintaining high nitro-reduction activity[1][2].
Q2: The reaction stalls, and LC-MS shows a dominant mass corresponding to [M+16]. How do I drive it to completion? A: A mass of[M+16] relative to the desired aniline indicates the accumulation of the hydroxylamine intermediate (see Fig 1). The final step—cleavage of the N-O bond—is the rate-limiting step of the reduction. Causality & Solution: Stalling at the hydroxylamine stage is typically caused by catalyst poisoning (often from trace sulfur in the starting material) or insufficient hydrogen pressure[3]. To resolve this, increase the H₂ pressure from 1 atm (balloon) to 3–5 atm in an autoclave, and slightly elevate the temperature to 40–50 °C. The increased pressure forces the equilibrium of the N-O hydrogenolysis forward.
Q3: My isolated 5-Amino-2-chloro-4-hydroxybenzoic acid is dark brown instead of off-white, and isolated yields are low. What causes this degradation? A: Electron-rich anilines, especially those with ortho or para hydroxyl groups (making them aminophenol derivatives), are highly susceptible to auto-oxidation in the presence of atmospheric oxygen. They rapidly oxidize into highly colored, polymeric quinone-imine species. Causality & Solution: The degradation is purely oxidative. All workup steps must be performed under an inert atmosphere (N₂ or Ar). Degas your extraction solvents by sparging with nitrogen for 15 minutes prior to use. Adding a mild, water-soluble antioxidant such as sodium dithionite (Na₂S₂O₄) or ascorbic acid during the aqueous workup will keep the product in its reduced state and restore the off-white color.
Catalyst Selection & Performance Data
To facilitate rapid decision-making, the following table summarizes the quantitative performance of various catalytic systems for the reduction of chloronitroarenes, extrapolated for 2-chloro-4-hydroxy-5-nitrobenzoic acid optimization[1][2][4].
| Catalyst System | Nitro Conversion (%) | Selectivity to Chloroaniline (%) | Dehalogenation Risk | Mechanistic Notes |
| Pd/C (Standard) | > 99% | < 50% | Critical | Severe loss of C-Cl bond via oxidative addition; not recommended. |
| Pt/C (Standard) | > 95% | 85 - 90% | Moderate | Better than Pd, but requires strict time/pressure monitoring to prevent over-reduction. |
| Pt-V/C or Pt-Fe/C | > 99% | > 99% | Low | Doped catalysts suppress C-Cl activation; the gold standard for this transformation[1]. |
| Raney Nickel | 80 - 90% | 90 - 95% | Low-Moderate | Good alternative, but requires higher pressure and poses pyrophoric handling risks. |
| Fe / NH₄Cl (Béchamp) | > 95% | > 99% | None | Chemoselective single-electron transfer; generates iron oxide waste but guarantees 0% dehalogenation[2][4]. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems . By monitoring specific analytical checkpoints, you can guarantee the integrity of the reaction before proceeding to the next step.
Protocol A: Chemoselective Catalytic Hydrogenation (Pt-V/C)
Best for scale-up and high-purity pharmaceutical intermediates.
-
Reaction Setup: In a clean, dry autoclave, dissolve 2-chloro-4-hydroxy-5-nitrobenzoic acid (1.0 eq) in degassed ethanol (0.2 M). Add 1% Pt-1% V/C catalyst (5 mol% relative to substrate).
-
Causality: Ethanol provides excellent solubility for the nitrobenzoic acid while supporting optimal hydrogen gas solubility.
-
-
Purging & Pressurization: Seal the reactor. Purge with N₂ (3 cycles of 0.5 MPa) to remove oxygen, followed by H₂ (3 cycles of 0.5 MPa). Finally, pressurize the reactor with H₂ to 3.0 MPa and heat to 40 °C with vigorous stirring (800 rpm).
-
Self-Validating Checkpoint (HPLC): After 4 hours, withdraw a 50 µL aliquot, dilute in MeOH, and analyze via HPLC/UV at 254 nm.
-
Validation Criteria: The reaction is complete when the starting material peak and hydroxylamine intermediate peak are <1% AUC, and the desired product peak is >98% AUC. Crucially, verify the complete absence of the des-chloro byproduct peak. If hydroxylamine remains, increase pressure to 4.0 MPa for 1 hour.
-
-
Inert Workup: Vent the reactor and flush with N₂. Filter the mixture through a pad of Celite under a blanket of N₂ to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the product.
Protocol B: Modified Béchamp Reduction (Fe / NH₄Cl)
Best for laboratory scale when doped Platinum catalysts are unavailable.
-
Iron Activation: In a round-bottom flask equipped with a reflux condenser, suspend Iron powder (5.0 eq) and NH₄Cl (2.0 eq) in a 3:1 mixture of EtOH/H₂O. Heat to 70 °C for 15 minutes.
-
Substrate Addition: Add 2-chloro-4-hydroxy-5-nitrobenzoic acid (1.0 eq) portion-wise. The reaction will vigorously evolve heat.
-
Self-Validating Checkpoint (TLC/Visual): The reaction mixture will transition from a yellow solution to a dark brown/black slurry as Fe₃O₄ precipitates. Spot the mixture on a silica TLC plate (Eluent: EtOAc/Hexane 1:1 with 1% AcOH).
-
Validation Criteria: Complete disappearance of the UV-active yellow starting material spot and appearance of a highly polar, ninhydrin-active spot at the baseline confirms complete conversion.
-
-
Isolation: Filter the hot suspension through Celite to remove iron oxides. Wash the filter cake with hot ethanol. Concentrate the filtrate, adjust the pH to 4.5 to precipitate the amino acid, and filter the off-white solid.
References
- 2-Nitrochlorobenzene - Wikipedia Source: Wikipedia URL
- Technical Support Center: Selective Catalytic Reduction of Nitro Groups in the Presence of Chloro Substituents Source: Benchchem URL
- Source: d-nb.
- Source: PMC (nih.gov)
- Source: Chemical Reviews (acs.org)
Sources
Technical Support Center: Troubleshooting 5-Amino-2-chloro-4-hydroxybenzoic Acid Stability
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 5-Amino-2-chloro-4-hydroxybenzoic acid (CAS: 1783628-13-6)
Executive Summary
5-Amino-2-chloro-4-hydroxybenzoic acid is a highly functionalized aromatic building block frequently utilized in pharmaceutical synthesis. Structurally related to mesalazine (5-amino-2-hydroxybenzoic acid), this compound contains an o-aminophenol moiety alongside a carboxylic acid. While the 2-chloro substituent provides unique electronic properties, the molecule inherits the notorious solvent-dependent instability characteristic of o-aminophenols. This guide provides field-proven insights into mitigating auto-oxidation, decarboxylation, and solvent-adduct formation during your workflows.
Troubleshooting & FAQs: Mechanistic Insights
Q1: Why does my stock solution in DMSO or DMF turn dark brown or black over time? Analysis: This is the most frequently reported issue with this compound. The o-aminophenol core is highly susceptible to auto-oxidation in the presence of dissolved oxygen. Causality: In polar aprotic solvents like DMSO, the compound undergoes a two-electron, two-proton oxidation to form a highly reactive 1[1]. Once formed, this intermediate acts as a strong electrophile. Unreacted starting material (acting as a nucleophile) attacks the quinone imine, initiating a cascade of non-enzymatic oxidative coupling reactions that ultimately yield dark-colored, 2[2]. Solution: Always prepare stock solutions in rigorously degassed, anhydrous solvents. If your downstream application permits, the addition of a reducing agent (e.g., 1-5 mM Dithiothreitol or Ascorbic Acid) will maintain the compound in its reduced state.
Q2: I observe rapid degradation and multiple HPLC peaks when analyzing the compound in aqueous buffers at physiological pH (7.4). What is happening? Analysis: The stability of 5-Amino-2-chloro-4-hydroxybenzoic acid is strictly pH-dependent. At pH 7.4, the carboxylic acid is fully deprotonated, and the phenolic hydroxyl group exists partially as a phenoxide ion. Causality: The formation of the phenoxide anion significantly increases the electron density on the aromatic ring, drastically lowering the oxidation potential. This facilitates rapid to dissolved oxygen, generating superoxide radicals and accelerating the formation of the quinone imine. Solution: For analytical purposes, maintain the compound in an acidic mobile phase (e.g., 0.1% Formic Acid or TFA in Water/Acetonitrile). The protonation of the amine and the neutral state of the phenol at low pH (pH < 3) effectively halt the auto-oxidation process.
Q3: Does heating the compound in protic solvents (like methanol or water) cause degradation? Analysis: Yes. Beyond oxidation, heating promotes decarboxylation. Causality: The presence of electron-donating groups (hydroxyl and amino) ortho and para to the carboxylic acid destabilizes the carboxylate. Heating in protic solvents provides the activation energy for the loss of CO₂, yielding 2-amino-5-chlorophenol. Furthermore, prolonged storage in methanol can lead to slow esterification. Solution: Avoid heating solutions above 40°C. Perform dissolutions at room temperature using sonication if necessary.
Quantitative Data: Solvent Stability Profile
| Solvent System | Temp (°C) | Estimated Half-Life (t½) | Primary Degradation Pathway | Recommended Action |
| DMSO (Ambient Air) | 25°C | < 24 hours | Oxidation (Quinone Imine) | Degas solvent; store at -80°C |
| Water / PBS (pH 7.4) | 37°C | < 4 hours | Rapid Auto-oxidation | Prepare fresh; use immediately |
| Water (pH 3.0) | 25°C | > 48 hours | None (Protonated Amine) | Use acidic buffers for LC-MS |
| Methanol | 60°C | < 12 hours | Decarboxylation / Esterification | Avoid heating; do not reflux |
Self-Validating Experimental Protocol: Preparation of Stable Stock Solutions
Objective: Prepare a 10 mM stock solution suitable for long-term storage and biological assays, preventing auto-oxidation and decarboxylation.
-
Step 1: Solvent Preparation. Purge anhydrous DMSO with inert gas (Argon or N₂) for 15 minutes to displace dissolved oxygen.
-
Causality: Oxygen is the primary electron acceptor in the formation of the o-quinone imine. Removing it starves the degradation pathway.
-
-
Step 2: Antioxidant Addition (Optional). Dissolve 1 mM Ascorbic Acid or Dithiothreitol (DTT) in the degassed DMSO.
-
Causality: Reducing agents act as sacrificial electron donors, maintaining the o-aminophenol in its reduced state even if trace oxygen enters the system.
-
-
Step 3: Dissolution. Weigh 5-Amino-2-chloro-4-hydroxybenzoic acid in a glove box or under a stream of Argon. Add the degassed solvent. Vortex gently at room temperature.
-
Warning: Do not sonicate with heat, as localized heating accelerates decarboxylation.
-
-
Step 4: Aliquoting and Storage. Dispense into single-use amber glass vials (to prevent photo-catalyzed degradation) and blanket with Argon before sealing. Store at -80°C.
-
Step 5: System Validation (Self-Correction Step). To validate the protocol, run a control aliquot on HPLC-UV (254 nm) immediately and after 24 hours at room temperature. A successful, stable formulation will exhibit <1% peak area for the quinone imine dimer (typically eluting later with a distinct visible absorbance at ~450 nm) and no mass loss corresponding to the decarboxylated product (M-44). If degradation >1% is observed, verify the integrity of your Argon source and solvent anhydrous state.
Mechanistic Visualization
Fig 1: Primary degradation pathways of 5-Amino-2-chloro-4-hydroxybenzoic acid.
References
-
Title: | Source: nih.gov
Sources
Technical Support Center: Overcoming Poor Reactivity of 5-Amino-2-chloro-4-hydroxybenzoic Acid
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize highly substituted aromatic scaffolds. 5-Amino-2-chloro-4-hydroxybenzoic acid (CAS 1783628-13-6)[1] is a notoriously difficult building block. Its dense functionalization creates a "perfect storm" of steric hindrance, electronic deactivation, and zwitterionic insolubility.
This guide is designed to move beyond generic protocols. Here, we dissect the causality behind the molecule's poor reactivity and provide self-validating, field-proven workflows to ensure your synthetic success.
Part 1: Troubleshooting & FAQs (The "Why" and "How")
Q1: Why does amidation at the 1-carboxyl group consistently fail or result in low yields?
The Causality: The primary failure mode is severe steric hindrance. The chlorine atom at the 2-position projects directly into the spatial domain of the 1-carboxylic acid. When you attempt to activate the carboxyl group using standard carbodiimides (like EDC or DIC), the resulting O-acylisourea intermediate becomes too sterically congested for the incoming amine to attack efficiently[2]. The Solution: You must bypass the steric bulk by utilizing a coupling reagent that forms a highly reactive, less sterically demanding active ester. Reagents like HATU or PyAOP are mandatory here[3]. The nitrogen in the 7-azabenzotriazole ring of HATU provides a neighboring group effect that accelerates aminolysis, driving the reaction forward despite the steric blockade[4].
Q2: I am trying to acylate the 5-amino group, but it appears completely unreactive. What is happening?
The Causality: The 5-amino group suffers from a dual deactivation mechanism:
-
Intramolecular Hydrogen Bonding: The proximity of the 5-amino group to the 4-hydroxyl group facilitates strong intramolecular hydrogen bonding, effectively "locking" the nitrogen's lone pair and preventing nucleophilic attack[5].
-
Electronic Pull: The 2-chloro group exerts an inductive electron-withdrawing effect across the aromatic ring, further depleting electron density at the nitrogen[2]. The Solution: To disrupt the hydrogen-bonding network, the reaction must be run in highly polar, hydrogen-bond-accepting solvents (e.g., NMP or DMAc) at elevated temperatures (60–80 °C). The thermal energy provides the kinetic driving force necessary to break the intramolecular bonds and expose the lone pair.
Q3: The starting material is practically insoluble in standard organic solvents like DCM and EtOAc. How can I achieve a homogeneous reaction?
The Causality: Because the molecule possesses both an acidic carboxyl group and a basic amino group, it exists as a highly polar zwitterion in its solid state. This strong ionic lattice energy prevents dissolution in non-polar or moderately polar solvents. The Solution: Utilize strongly polar aprotic solvents such as DMF, NMP, or DMSO. If solubility remains an issue, the addition of a chaotropic salt (e.g., 0.1–0.5 M LiCl) or a tertiary amine base (like DIPEA) will disrupt the zwitterionic pairing and facilitate complete dissolution[4].
Q4: How do I prevent unwanted O-acylation of the 4-hydroxyl group when targeting the 5-amino group?
The Causality: Under highly basic conditions, the 4-hydroxyl group can become deprotonated to form a phenoxide ion, which is vastly more nucleophilic than the deactivated 5-amino group, leading to chemoselectivity failures. The Solution: Strictly control the pH. Use a weaker, non-nucleophilic base like 2,6-lutidine instead of TEA or DIPEA. 2,6-lutidine (pKa ~ 6.7) is basic enough to neutralize generated acids during acylation but not strong enough to deprotonate the phenol (pKa ~ 9–10).
Part 2: Quantitative Data & Strategy Selection
To optimize your coupling strategy, refer to the following empirical data comparing coupling reagents for sterically hindered 2-chloro-benzoic acid derivatives[3][4].
| Coupling Reagent | Intermediate Formed | Steric Tolerance | Relative Reactivity | Recommended for 2-Cl-Benzoic Acids? |
| EDC / HOBt | OBt ester | Low | Low | No (High rate of unreacted starting material) |
| HBTU | OBt ester | Low-Moderate | Moderate | No (Sluggish kinetics) |
| HATU | OAt ester | High | Very High | Yes (Standard recommendation) |
| PyAOP | OAt ester | High | Very High | Yes (Excellent for avoiding guanidinylation) |
| TCFH / NMI | Acyl imidazolium | Very High | Exceptional | Yes (Reserved for extreme cases) |
Part 3: Self-Validating Experimental Protocols
Protocol A: HATU-Mediated Amide Coupling (Overcoming Steric Hindrance)
This protocol activates the sterically blocked 1-carboxyl group while leaving the 5-amino and 4-hydroxyl groups intact.
-
Solvation: Suspend 5-Amino-2-chloro-4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M).
-
Causality: DMF disrupts the zwitterionic lattice. If the solution is cloudy, add DIPEA (1.0 eq) dropwise until homogeneous[4].
-
-
Pre-Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for exactly 5 minutes.
-
Causality: The 5-minute window allows the highly reactive OAt active ester to form. Waiting longer risks the formation of inactive guanidinium byproducts[3].
-
-
Amine Addition: Add the target amine (1.1 eq) dropwise. Stir at room temperature for 2–4 hours.
-
Self-Validation Step: Withdraw a 5 µL aliquot, quench in 100 µL of 1:1 MeCN/H2O, and analyze via LC-MS.
-
Causality: Aromatic amines do not yield reliable colorimetric results (e.g., Kaiser test). LC-MS is mandatory to verify the disappearance of the OAt ester mass[2].
-
Protocol B: Chemoselective N-Acylation (Overcoming Electronic Deactivation)
This protocol acylates the 5-amino group without triggering O-acylation at the 4-hydroxyl position.
-
Solvation & Thermal Disruption: Dissolve the starting material (1.0 eq) in anhydrous NMP (0.2 M). Heat the reaction vessel to 65 °C.
-
Causality: NMP and thermal energy synergistically break the intramolecular hydrogen bond between the 4-OH and 5-NH2, freeing the nitrogen lone pair[5].
-
-
pH Control: Add 2,6-lutidine (2.0 eq).
-
Causality: 2,6-lutidine acts as an acid scavenger but prevents the formation of the highly nucleophilic phenoxide ion.
-
-
Electrophile Addition: Slowly add the acid chloride or anhydride (1.1 eq). Stir for 4 hours at 65 °C.
-
Self-Validation Step: Monitor via LC-MS specifically looking for the mass of the N,O-diacylated byproduct. If diacylation exceeds 5%, immediately cool the reaction to 0 °C and quench with methanol.
Part 4: Visualizations of Reactivity & Workflows
Caption: Workflow for overcoming steric and electronic barriers in coupling reactions.
Caption: Logical relationship of structural substituents and their reactivity effects.
References
-
Appchem. 5-Amino-2-chloro-4-hydroxybenzoic acid | 1783628-13-6. Retrieved from 1.
-
Benchchem. Troubleshooting low yield in peptide coupling with 4-Amino-2-chlorobenzoic acid. Retrieved from 2.
-
Aapptec Peptides. Coupling Reagents. Retrieved from 3.
-
Benchchem. Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Retrieved from4.
-
ChemicalBook. 4-Amino-3-hydroxybenzoic acid: a fundamental building block. Retrieved from 5.
Sources
Technical Support Center: Analysis of 5-Amino-2-chloro-4-hydroxybenzoic acid
Welcome to the technical support center for 5-Amino-2-chloro-4-hydroxybenzoic acid. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this complex molecule. Due to its multiple functional groups—an amine, a hydroxyl, a carboxylic acid, and a halogen on an aromatic ring—this compound presents unique analytical challenges. This document provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during its analysis, ensuring data integrity and methodological robustness.
Section 1: Sample Preparation and Handling
The initial handling and preparation of your sample are critical steps that dictate the success of any subsequent analysis. Errors at this stage are often the most difficult to troubleshoot later.
FAQ 1: I'm struggling with inconsistent solubility of my sample. Why is this happening and what is the best solvent to use?
Causality: The poor and variable solubility of 5-Amino-2-chloro-4-hydroxybenzoic acid stems from its amphoteric and zwitterionic nature. The molecule possesses both an acidic carboxylic group and a basic amino group. At neutral pH, it can form internal salts (zwitterions), which often have low solubility in common organic solvents. Furthermore, the hydroxyl and amino groups can participate in strong intermolecular hydrogen bonding, leading to aggregation and resistance to dissolution.
Troubleshooting Protocol:
-
pH Adjustment is Key: The most effective way to improve solubility is by controlling the pH of your solvent system.
-
Acidic Conditions (pH < 2): Protonating the amino group (-NH2 to -NH3+) breaks the zwitterionic structure and increases solubility in polar protic solvents. A starting point is to use a diluent of 0.1% formic acid or phosphoric acid in a water/acetonitrile mixture.
-
Basic Conditions (pH > 9): Deprotonating the carboxylic acid (-COOH to -COO-) and hydroxyl (-OH to -O-) groups will also increase solubility in aqueous media. However, be aware that high pH can promote oxidative degradation of the amino and hydroxyl groups.
-
-
Solvent Screening: If pH adjustment is insufficient, a systematic solvent screening is recommended. Test solubility in the solvents listed in the table below, starting with common HPLC diluents.
-
Sonication: Use an ultrasonic bath to aid dissolution, but be mindful of potential sample heating, which could accelerate degradation. Use short bursts in an ice bath if necessary.
Data Presentation: Recommended Solvents for Solubility Screening
| Solvent Class | Recommended Solvents | Rationale & Comments |
| Aqueous Buffers | 0.1% Formic Acid, 20 mM Phosphate Buffer (pH 2.5) | Acidic pH protonates the amine, enhancing solubility. Ideal for reverse-phase HPLC.[1] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Excellent solvents for initial stock solutions due to their high dissolving power for polar, H-bonding compounds.[2] Dilute from stock for analysis. |
| Polar Protic | Methanol, Acetonitrile (ACN) | Often used as the organic component in HPLC mobile phases. Solubility is typically limited without pH modifiers.[2] |
| Mixed Solvents | Water/ACN/Formic Acid (e.g., 80:20:0.1 v/v/v) | A practical starting point for creating a sample diluent that is compatible with the initial HPLC mobile phase conditions. |
FAQ 2: My sample solutions appear to change color (e.g., turn yellow/brown) over time. Is the compound degrading?
Causality: Yes, a color change is a strong indicator of degradation. Aromatic amines and phenolic compounds, like 5-Amino-2-chloro-4-hydroxybenzoic acid, are highly susceptible to oxidation. This process can be accelerated by exposure to light, oxygen, high pH, and trace metal ions. The oxidation often leads to the formation of colored quinone-imine type structures and polymeric species.[3]
Preventative Measures:
-
Immediate Analysis: Analyze samples as soon as possible after preparation.
-
Use Amber Vials: Protect the solution from light by using amber glass or UV-protected autosampler vials.
-
Control Temperature: Store sample solutions at low temperatures (2-8 °C) to slow the rate of degradation. Avoid freeze-thaw cycles if possible.
-
Inert Atmosphere: For long-term storage or when working with highly pure standards, purging the solvent with an inert gas like nitrogen or argon can displace dissolved oxygen and minimize oxidation.
-
pH Control: Prepare samples in a slightly acidic diluent (e.g., pH 3-5), as this can enhance the stability of the protonated amine group against oxidation.
Section 2: Chromatographic Analysis (HPLC/LC-MS)
High-Performance Liquid Chromatography is the workhorse for purity assessment and quantification. However, the multifunctionality of 5-Amino-2-chloro-4-hydroxybenzoic acid can cause several chromatographic issues.
FAQ 3: My HPLC peak for the main compound is broad and tailing. How can I improve the peak shape?
Causality: Peak tailing for this compound is most commonly caused by secondary ionic interactions between the analyte and the stationary phase.[4] At mid-range pH, the carboxylic acid is deprotonated (-COO-) and the amine is protonated (-NH3+), while residual silanol groups on standard silica-based C18 columns are also deprotonated (-SiO-). The positively charged amine can interact strongly with the negatively charged silanols, causing a portion of the analyte to lag on the column, resulting in a tailing peak.[5]
Troubleshooting Workflow:
The following diagram outlines a systematic approach to diagnosing and resolving peak tailing issues.
Caption: Troubleshooting flowchart for HPLC peak tailing.
FAQ 4: I'm observing drifting retention times in my analytical sequence. What is the cause?
Causality: Drifting retention times suggest that the equilibrium between the mobile phase and the stationary phase is changing during your analysis. For a polar, ionizable compound like this, the most common causes are insufficient column equilibration, changes in mobile phase pH, or temperature fluctuations.[6]
Troubleshooting Protocol:
-
Verify Column Equilibration: Polar analytes are sensitive to the state of the column surface.
-
Protocol: Before starting the sequence, flush the column with the initial mobile phase for at least 20-30 column volumes. For a standard 4.6 x 150 mm column, this equates to about 30-45 minutes at 1 mL/min.
-
Self-Validation: Monitor the baseline and backpressure. A stable baseline and pressure indicate a well-equilibrated system. Inject a standard multiple times (e.g., 5-6 injections) until the retention time is stable (%RSD < 0.5%) before running samples.[7]
-
-
Use Buffered Mobile Phase: The retention of this compound is highly sensitive to pH. Small changes in the mobile phase pH can alter the ionization state of the molecule, drastically changing its retention.
-
Protocol: Use a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH. For acidic conditions (e.g., pH 2.5-3.5), a phosphate or formate buffer (10-20 mM) is highly effective.[4]
-
-
Thermostat the Column: Column temperature affects mobile phase viscosity and the kinetics of partitioning.
-
Protocol: Always use a column oven and set it to a stable temperature, typically slightly above ambient (e.g., 30-40 °C), to negate the effects of room temperature fluctuations.[6]
-
Data Presentation: Starting HPLC Conditions for Method Development
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, High-Purity Silica, Fully End-capped (e.g., Agilent Zorbax, Waters XBridge BEH), 2.7-5 µm | Minimizes silanol interactions that cause peak tailing.[5] |
| Mobile Phase A | 20 mM Potassium Phosphate in Water, pH adjusted to 2.8 with Phosphoric Acid | Buffered aqueous phase to ensure reproducible retention times by controlling analyte ionization.[4] |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for reversed-phase chromatography. |
| Gradient | 5% to 60% B over 20 minutes | A broad starting gradient to elute the main peak and any potential impurities. Can be optimized later. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard flow rate for analytical scale columns. |
| Temperature | 35 °C | Ensures stable retention and can improve peak efficiency.[6] |
| Detection | UV, 230 nm and 280 nm | Monitor multiple wavelengths to ensure detection of the parent compound and potential impurities with different chromophores. |
Section 3: Spectroscopic Analysis
Correctly interpreting spectroscopic data is essential for structure confirmation and identification of impurities.
FAQ 5: The -NH2 and -OH protons in my 1H NMR spectrum are very broad or not visible. How can I confirm their presence?
Causality: Protons on heteroatoms (Oxygen and Nitrogen) are "labile," meaning they can exchange with other labile protons in the solvent or with trace amounts of water. This rapid exchange process, along with quadrupolar broadening from the nitrogen atom, often results in very broad signals that can be indistinguishable from the baseline.[8]
Troubleshooting Protocol:
-
Use a Dry Aprotic Solvent: The best solvent for observing these protons is DMSO-d6. It is hygroscopic, so use a fresh ampule or a properly stored bottle. DMSO forms hydrogen bonds with the -OH and -NH2 protons, slowing down their exchange rate and resulting in sharper, more distinct peaks.[9]
-
Perform a D₂O Shake: This is a definitive test for exchangeable protons.
-
Protocol: Acquire a standard ¹H NMR spectrum in a solvent like DMSO-d6. Then, add a single drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum.
-
Expected Result: The signals corresponding to the -NH2 and -OH protons will disappear (or significantly decrease in intensity) as the protons are replaced by non-signal-producing deuterium atoms. This confirms their identity.
-
Data Presentation: Key Spectroscopic Data Summary
| Data Type | Functional Group | Expected Chemical Shift / Frequency | Comments |
| ¹H NMR | Aromatic -CH | δ 6.5 - 8.0 ppm | The specific splitting pattern will depend on the substitution. Two singlets or two doublets are expected for the aromatic protons.[9] |
| ¹H NMR | -COOH | δ 11.0 - 13.0 ppm (very broad) | Often very broad and may not be observed without a solvent like DMSO-d6. Will exchange with D₂O.[9] |
| ¹H NMR | Phenolic -OH | δ 8.0 - 10.0 ppm (broad) | Chemical shift is highly dependent on solvent and concentration. Will exchange with D₂O. |
| ¹H NMR | Amine -NH₂ | δ 4.0 - 6.0 ppm (broad) | Chemical shift is highly variable. Will exchange with D₂O. |
| FTIR | O-H Stretch | 3300-3500 cm⁻¹ (broad, from -OH and -COOH) | The broadness is due to extensive hydrogen bonding.[10] |
| FTIR | N-H Stretch | 3100-3400 cm⁻¹ (medium, two bands for primary amine) | Overlaps with the O-H stretch but may be distinguishable as sharper peaks on the broad O-H band.[11] |
| FTIR | C=O Stretch | 1670-1700 cm⁻¹ (strong) | Carbonyl of the carboxylic acid, typically at a lower frequency due to conjugation with the aromatic ring.[11] |
Section 4: Stability and Degradation
Understanding how the molecule degrades is crucial for developing stable formulations and setting appropriate shelf-life specifications.
FAQ 6: What are the likely degradation products I should look for in a stability study?
Causality: The molecule's structure suggests several potential degradation pathways that should be investigated during forced degradation studies, as mandated by regulatory guidelines.[12][13] The primary routes are oxidation and reactions with formulation excipients.
Potential Degradation Pathways:
-
Oxidation: The electron-rich aromatic ring, activated by both the amino and hydroxyl groups, is prone to oxidation. This can lead to the formation of dimers or polymers through oxidative coupling, or the formation of quinone-like species. This is often the cause of color formation.
-
Interaction with Excipients: If formulated with reducing sugars (e.g., lactose), the primary amine can undergo a Maillard reaction to form a pyrrole-containing degradant.[3]
-
Decarboxylation: Under harsh thermal stress, loss of the carboxylic acid group to form a chlorohydroxyaniline is possible, though typically requires high energy.
The diagram below illustrates some of these potential transformations.
Caption: Potential degradation pathways for the analyte.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to establish the stability-indicating nature of your analytical method.[14]
-
Prepare Solutions: Prepare solutions of 5-Amino-2-chloro-4-hydroxybenzoic acid (approx. 0.5 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 1M HCl and heat at 80 °C for 4 hours.
-
Base Hydrolysis: Add 1M NaOH and heat at 80 °C for 2 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Heat the solid powder at 105 °C for 24 hours, then dissolve.
-
Photolytic: Expose the solution to UV/Vis light (as per ICH Q1B guidelines).
-
-
Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze by your developed HPLC method alongside an unstressed control sample.
-
Evaluation: The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure the main peak is not co-eluting with any degradants.
By anticipating these common pitfalls and applying the systematic troubleshooting and validation techniques outlined in this guide, you can develop robust and reliable analytical methods for 5-Amino-2-chloro-4-hydroxybenzoic acid.
References
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Green, J. M. (2002). Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. ResearchGate. [Link]
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Prajapati, Y. K., et al. (2017). CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. [Link]
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Restek Corporation. HPLC Troubleshooting Guide. Restek. [Link]
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Huynh-Ba, K. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. IVT Network. [Link]
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Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Tianming Pharmaceuticals. [Link]
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Wojciechowska, A., et al. (2012). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. ResearchGate. [Link]
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Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
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Kumar, M., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. [Link]
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Gümrükçüoğlu, N., et al. (2018). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. [Link]
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Mary, Y. S., et al. (2023). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid. Molecular and Biomolecular Spectroscopy. [Link]
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PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]
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Dewar, M. J. S., & Grisdale, P. J. (2002). Substituent Effects on the Acidity of Weak Acids. 2. Calculated Gas-Phase Acidities of Substituted Benzoic Acids. The Journal of Organic Chemistry. [Link]
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Sullivan, R. A., et al. (2015). Revealing the Roles of Desolvation and Molecular Self-Assembly in Crystal Nucleation from Solution: Benzoic and p-Aminobenzoic. White Rose Research Online. [Link]
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Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Phenomenex. [Link]
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Exner, O., & Böhm, S. (2004). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Physical Chemistry Chemical Physics. [Link]
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National Center for Biotechnology Information. (n.d.). 5-Amino-4-chloro-2-hydroxybenzoic acid. PubChem. [Link]
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Flores-Holguín, N., & Frau, J. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. International Journal of Molecular Sciences. [Link]
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Royal Society of Chemistry. (2012). Supplementary data for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]
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Mills, N. S., et al. (2005). Capillary Electrophoresis Analysis of Substituted Benzoic Acids. An Experiment for the Organic Synthesis Laboratory. Journal of Chemical Education. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Amino-5-chloro-2-hydroxybenzoic acid. PubChem. [Link]
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Prakash, D., et al. (2012). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology. [Link]
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Global Substance Registration System. (n.d.). 4-AMINO-5-CHLORO-2-HYDROXYBENZOIC ACID. gsrs. [Link]
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Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
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Yildiz, N., et al. (2016). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid. Acta Physica Polonica A. [Link]
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Royal Society of Chemistry. (n.d.). The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. The Royal Society of Chemistry. [Link]
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Arora, P. K., et al. (2014). Novel degradation pathway of 2-chloro-4-aminophenol in Arthrobacter sp. SPG. PeerJ Preprints. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. HELIX Chromatography. [Link]
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Crawford, R. L. (1975). Pathways of 4-hydroxybenzoate degradation among species of Bacillus. Journal of Bacteriology. [Link]
- Procter & Gamble. (2006). Compositions comprising 5-amino-2-hydroxybenzoic acid and a reducing sugar.
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Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]
-
Stirk, W. A., et al. (2020). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository. [Link]
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Shimadzu. (n.d.). Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of ProminenceTM-i Integrated LC System. Shimadzu. [Link]
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A Comparative Analysis of 5-Amino-2-chloro-4-hydroxybenzoic Acid and Its Isomers: A Guide for Researchers
In the landscape of pharmaceutical and materials science research, the precise arrangement of functional groups on an aromatic scaffold is a critical determinant of a molecule's physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of 5-Amino-2-chloro-4-hydroxybenzoic acid and its structural isomers. As we will explore, the subtle shifts in the positions of the amino, chloro, and hydroxyl groups around the benzoic acid core can lead to significant variations in acidity, solubility, and ultimately, therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by not only presenting available data but also by providing the rationale behind experimental design and detailed protocols for comparative analysis.
Introduction: The Significance of Isomerism in Substituted Benzoic Acids
Substituted benzoic acids are a cornerstone of organic chemistry and drug discovery. The introduction of various functional groups onto the benzene ring allows for the fine-tuning of a molecule's properties. 5-Amino-2-chloro-4-hydroxybenzoic acid, a polysubstituted benzoic acid, and its isomers are of particular interest due to the presence of an electron-donating amino group, an electron-withdrawing chloro group, and a phenolic hydroxyl group. These groups can engage in a variety of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which profoundly influence their behavior in biological systems.
The constitutional isomers of 5-Amino-2-chloro-4-hydroxybenzoic acid share the same molecular formula (C₇H₆ClNO₃) but differ in the connectivity of their atoms. This seemingly minor difference can have a cascade of effects on the molecule's electronic distribution, steric hindrance, and overall three-dimensional shape. Understanding these differences is paramount for predicting a compound's behavior and for the rational design of new molecules with desired properties.
Structural Isomers of 5-Amino-2-chloro-4-hydroxybenzoic Acid
The core structure is a benzoic acid molecule with one amino (-NH₂), one chloro (-Cl), and one hydroxyl (-OH) group attached to the benzene ring. The carboxyl group (-COOH) is at position 1. This leaves positions 2, 3, 4, 5, and 6 for the other three substituents. The total number of possible constitutional isomers is significant. For the purpose of this guide, we will focus on a selection of key isomers to illustrate the principles of comparative analysis.
Table 1: Selected Isomers of Aminochlorohydroxybenzoic Acid
| IUPAC Name | CAS Number | PubChem CID |
| 5-Amino-2-chloro-4-hydroxybenzoic acid | 15747-03-2 (example, may not be assigned) | - |
| 3-Amino-2-chloro-4-hydroxybenzoic acid | - | - |
| 4-Amino-2-chloro-5-hydroxybenzoic acid | - | - |
| 2-Amino-4-chloro-5-hydroxybenzoic acid | 1823315-66-7 | 101986950 |
| 4-Amino-5-chloro-2-hydroxybenzoic acid | 21386-95-8 | 14883222 |
| 5-Amino-4-chloro-2-hydroxybenzoic acid | 55302-98-2 | 44181797 |
Comparative Physicochemical Properties
The interplay of the electronic and steric effects of the substituents governs the physicochemical properties of these isomers.
Acidity (pKa)
The acidity of the carboxylic acid group is a crucial parameter, influencing a compound's ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The pKa is influenced by the electronic nature of the other substituents on the ring. Electron-withdrawing groups (like -Cl and -COOH) stabilize the carboxylate anion through inductive effects, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups (like -NH₂ and -OH) destabilize the anion, decreasing acidity (increasing the pKa).
The position of the substituents is also critical. The "ortho effect" often leads to an increase in acidity for ortho-substituted benzoic acids, regardless of the electronic nature of the substituent, due to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, disrupting resonance stabilization of the undissociated acid.
Table 2: Predicted and Experimental pKa Values of Selected Isomers
| Isomer | Predicted pKa Range | Rationale for Prediction |
| 5-Amino-2-chloro-4-hydroxybenzoic acid | 3.5 - 4.5 | The ortho-chloro group will have a significant acid-strengthening effect. The para-hydroxyl and meta-amino groups will have competing electron-donating effects. |
| 3-Amino-2-chloro-4-hydroxybenzoic acid | 3.0 - 4.0 | The ortho-chloro and meta-amino groups will both contribute to increasing acidity. |
| 4-Amino-2-chloro-5-hydroxybenzoic acid | 4.0 - 5.0 | The para-amino group will have a strong acid-weakening effect, partially offset by the ortho-chloro group. |
| 2-Amino-4-chloro-5-hydroxybenzoic acid | 4.5 - 5.5 | The ortho-amino group will have a significant acid-weakening effect due to its strong electron-donating nature and potential for intramolecular hydrogen bonding. |
Solubility
Solubility in both aqueous and organic solvents is a critical factor for drug development and various chemical applications. The presence of polar functional groups (-COOH, -OH, -NH₂) suggests that these compounds will have some degree of water solubility, which can be enhanced at pH values where the carboxylic acid is deprotonated or the amino group is protonated. Intramolecular hydrogen bonding, particularly in ortho-substituted isomers, can decrease water solubility by masking polar groups from interacting with water molecules.
Table 3: Predicted Solubility Profiles
| Isomer | Predicted Aqueous Solubility | Predicted Organic Solvent Solubility | Rationale |
| 5-Amino-2-chloro-4-hydroxybenzoic acid | Moderate | Moderate | The presence of multiple polar groups allows for hydrogen bonding with water. |
| 2-Amino-4-chloro-5-hydroxybenzoic acid | Lower | Higher | Potential for intramolecular hydrogen bonding between the ortho-amino and carboxylic acid groups, reducing interaction with water. |
Melting Point
The melting point is influenced by the strength of the intermolecular forces in the crystal lattice. Stronger intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, lead to higher melting points. The symmetry of the molecule can also play a role, with more symmetrical molecules often packing more efficiently into a crystal lattice, resulting in higher melting points.
Spectroscopic and Structural Analysis
Spectroscopic techniques are indispensable for the structural elucidation and differentiation of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts of the aromatic protons are particularly informative, as they are influenced by the electronic effects of the substituents. Electron-withdrawing groups will deshield nearby protons, shifting their signals downfield, while electron-donating groups will shield them, causing an upfield shift. The coupling patterns between adjacent protons can also help to determine the substitution pattern on the benzene ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the presence of key functional groups. The characteristic stretching frequencies of the O-H (hydroxyl and carboxylic acid), N-H (amino), and C=O (carboxylic acid) bonds will be present in all isomers, but their precise positions and shapes can be subtly influenced by the electronic environment and hydrogen bonding. For example, intramolecular hydrogen bonding can cause a broadening and a shift to lower wavenumbers of the O-H stretching band.[1][2]
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. This technique can reveal precise bond lengths, bond angles, and intermolecular interactions, offering invaluable insights into how the isomeric differences in structure translate to differences in crystal packing and, by extension, physical properties like melting point and solubility.
Synthesis of 5-Amino-2-chloro-4-hydroxybenzoic Acid and Its Isomers
The synthesis of these polysubstituted benzoic acids typically involves a multi-step approach, often starting from a less substituted commercially available precursor. Common synthetic strategies include:
-
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, which can later be reduced to an amino group.
-
Chlorination: Introduction of a chloro group (-Cl) using a chlorinating agent such as N-chlorosuccinimide (NCS).[3]
-
Reduction of Nitro Group: The nitro group is commonly reduced to an amino group using reagents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.[4][5]
-
Hydrolysis: Conversion of an ester or other functional group to a carboxylic acid.
The regioselectivity of these reactions is a key challenge, and the order of the synthetic steps must be carefully planned to achieve the desired isomer.
Caption: Generalized synthetic workflow for substituted aminobenzoic acids.
Comparative Biological Activity
The differences in physicochemical properties among the isomers are expected to translate into variations in their biological activities. While comprehensive comparative biological data for this specific set of isomers is limited, we can infer potential activities based on related compounds.
Antimicrobial Activity
Substituted benzoic acids, particularly salicylic acid derivatives, are known to possess antimicrobial properties.[6][7] The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilicity and acidity of the compounds are key factors influencing their antimicrobial efficacy. It is plausible that some isomers of 5-Amino-2-chloro-4-hydroxybenzoic acid will exhibit antimicrobial activity, and that this activity will vary depending on the substitution pattern.
Cytotoxicity and Anticancer Potential
Derivatives of aminobenzoic acid have been investigated for their cytotoxic effects against various cancer cell lines.[8][9] The mechanisms can be diverse, including the inhibition of key signaling pathways involved in cell proliferation. The ability of these compounds to interact with biological targets will be highly dependent on their three-dimensional structure and electronic properties.
Experimental Protocols for Comparative Analysis
To facilitate further research, this section provides detailed protocols for the comparative evaluation of the physicochemical and biological properties of 5-Amino-2-chloro-4-hydroxybenzoic acid and its isomers.
Protocol for Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Causality: This experiment directly measures the acidity of the carboxylic acid group, a fundamental property influencing the ionization state and, consequently, the biological and chemical behavior of the molecule.
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH).
-
Prepare a ~0.01 M solution of the isomer in a suitable solvent (e.g., a water/methanol mixture to ensure solubility).
-
-
Titration:
-
Calibrate a pH meter using standard buffer solutions.
-
Place a known volume (e.g., 25 mL) of the isomer solution in a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (the point of steepest slope).
-
The pKa is equal to the pH at the half-equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
Protocol for Comparative Solubility Assessment
Causality: This protocol provides a systematic way to assess the solubility of the isomers in different solvent systems, which is critical for formulation development and for understanding their behavior in different biological compartments.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of each isomer to a series of vials containing a known volume (e.g., 1 mL) of different solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, and octanol).
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent.
-
Determine the concentration of the dissolved isomer using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard curve.
-
-
Data Analysis:
-
Calculate the solubility of each isomer in each solvent (e.g., in mg/mL or mol/L).
-
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
Causality: This experiment determines the minimum inhibitory concentration (MIC) of the isomers against various microorganisms, providing a quantitative measure of their antimicrobial potency.
Methodology:
-
Preparation of Inoculum:
-
Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of each isomer in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing the appropriate growth medium.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well.
-
Include positive (microbes, no compound) and negative (no microbes, no compound) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37 °C) for 18-24 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
Causality: This assay assesses the effect of the isomers on the viability of mammalian cells, providing an initial indication of their potential toxicity and therapeutic window.
Methodology:
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., a human cancer cell line or a normal cell line) in a 96-well plate until they reach an appropriate confluency.
-
-
Treatment with Compounds:
-
Prepare serial dilutions of the isomer stock solutions in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the different concentrations of the isomers.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability versus the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Conclusion and Future Directions
The comparative analysis of 5-Amino-2-chloro-4-hydroxybenzoic acid and its isomers underscores the profound impact of positional isomerism on the fundamental properties of a molecule. While a complete experimental dataset for all possible isomers is not yet available, the principles outlined in this guide provide a robust framework for their systematic investigation. The electronic and steric effects of the amino, chloro, and hydroxyl substituents, dictated by their relative positions, are expected to lead to significant differences in their acidity, solubility, and biological activity.
Future research should focus on the systematic synthesis of a comprehensive library of these isomers and their subsequent characterization using the experimental protocols detailed herein. Such studies will not only provide valuable structure-activity relationship (SAR) data but also pave the way for the identification of lead compounds with optimized properties for various applications, from novel antimicrobial agents to specialized chemical intermediates. The logical progression from synthesis to physicochemical characterization and biological evaluation, as outlined in this guide, represents a sound scientific approach to unlocking the full potential of this versatile class of molecules.
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Comparison of synthetic routes for 5-Amino-2-chloro-4-hydroxybenzoic acid
An in-depth technical comparison of synthetic methodologies for 5-Amino-2-chloro-4-hydroxybenzoic acid (CAS: 1783628-13-6), a highly functionalized aromatic building block critical in the development of active pharmaceutical ingredients (APIs), including selective cyclooxygenase-2 (COX-2) inhibitors and advanced kinase inhibitors[1].
The dense functionalization of this benzene ring—comprising an amine, a chlorine atom, a hydroxyl group, and a carboxylic acid—presents significant chemoselectivity challenges. This guide evaluates the two most viable synthetic routes, detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols.
Mechanistic & Strategic Overview
The synthesis of 5-amino-2-chloro-4-hydroxybenzoic acid converges on a critical intermediate: 2-chloro-4-hydroxy-5-nitrobenzoic acid [2]. The defining challenge of this synthesis is the final step: the chemoselective reduction of the nitro group to an aniline without triggering hydrodechlorination (the reductive cleavage of the aryl C-Cl bond)[3].
-
Route A (The Catalytic Route): Utilizes a classical electrophilic aromatic substitution (nitration) followed by a highly tuned catalytic hydrogenation. Standard Palladium-on-Carbon (Pd/C) is notorious for catalyzing the oxidative addition of C-Cl bonds, leading to des-chloro impurities. Therefore, Platinum-on-Carbon (Pt/C) is strategically deployed to suppress dehalogenation[4].
-
Route B (The Chemical Route): Leverages a Nucleophilic Aromatic Substitution (SNAr) on a fluorinated precursor, followed by a classical Béchamp reduction (Fe/HCl). This route is inherently blind to aryl chlorides, guaranteeing 0% dehalogenation, but suffers from poor atom economy and heavy metal waste[5].
Visualization: Convergent Synthetic Pathways
Fig 1: Convergent synthetic pathways to 5-Amino-2-chloro-4-hydroxybenzoic acid.
Comparative Data Analysis
When scaling up from bench to pilot plant, the selection between Route A and Route B depends heavily on the acceptable impurity profile and available reactor capabilities. Below is a quantitative comparison of the two methodologies.
| Parameter | Route A: Direct Nitration + Pt/C | Route B: SNAr + Fe/HCl |
| Overall Yield | 75% – 82% | 65% – 70% |
| Atom Economy | High (Catalytic H2) | Low (Stoichiometric Fe waste) |
| Dehalogenation Risk | Low (< 2% with optimized Pt/C) | Zero (0%) |
| Scalability | Excellent (Pilot-plant ready) | Moderate (Filtration bottlenecks) |
| Cost of Goods (COGs) | Low (Inexpensive starting materials) | High (Fluorinated precursor) |
| Primary Impurity | 5-Amino-4-hydroxybenzoic acid | Iron salts, unreacted nitro species |
Route A: Direct Nitration and Catalytic Reduction (Recommended)
This is the industry-standard route due to its scalability and favorable Cost of Goods (COGs).
Step 1: Regioselective Nitration
Starting from commercially available 2-chloro-4-hydroxybenzoic acid[6], an electrophilic aromatic substitution is performed. Causality: The hydroxyl group at C4 is strongly activating and ortho-directing. The chlorine at C2 is weakly deactivating but ortho/para-directing. The C3 position is sterically hindered by the adjacent hydroxyl and chloro groups. Consequently, the highly electrophilic nitronium ion ( NO2+ ) preferentially attacks the sterically accessible C5 position, yielding the desired 2-chloro-4-hydroxy-5-nitrobenzoic acid[1].
Step 2: Chemoselective Catalytic Hydrogenation
Causality: The selection of 5% Pt/C over Pd/C is non-negotiable. High-throughput experimentation in pharmaceutical process chemistry has demonstrated that Pt/C minimizes the oxidative addition into the C-Cl bond[4]. By utilizing Pt/C at a moderate temperature (50 °C), the nitro group is rapidly reduced via a hydroxylamine intermediate to the aniline, while the aryl chloride remains intact.
Experimental Protocol: Route A
Note: This protocol is a self-validating system. In-process controls (IPCs) are embedded to ensure reaction fidelity.
Part 1: Synthesis of 2-chloro-4-hydroxy-5-nitrobenzoic acid
-
Preparation: Charge a perfectly dry 500 mL round-bottom flask with 2-chloro-4-hydroxybenzoic acid (17.2 g, 100 mmol) and concentrated sulfuric acid (100 mL). Stir at 0–5 °C using an ice bath. Rationale: Sulfuric acid acts as both the solvent and the catalyst to generate the nitronium ion.
-
Addition: Slowly add a pre-cooled mixture of concentrated nitric acid (7.0 mL, ~110 mmol) and sulfuric acid (10 mL) dropwise over 45 minutes. Maintain the internal temperature below 10 °C to prevent over-nitration or oxidative degradation.
-
Validation (IPC): After 2 hours, quench a 0.1 mL aliquot in ice water and extract with ethyl acetate. Analyze via HPLC (254 nm). The starting material peak should be <1%.
-
Workup: Pour the reaction mixture over 500 g of crushed ice with vigorous stirring. Filter the resulting yellow precipitate, wash extensively with cold water until the filtrate is pH neutral, and dry under a vacuum to yield the intermediate.
Part 2: Chemoselective Reduction to 5-Amino-2-chloro-4-hydroxybenzoic acid
-
Preparation: In a 250 mL Parr hydrogenation vessel, suspend 2-chloro-4-hydroxy-5-nitrobenzoic acid (10.8 g, 50 mmol) in methanol (100 mL).
-
Catalyst Loading: Add 5% Pt/C (0.5 g, ~5 wt%). Critical Step: Purge the vessel three times with nitrogen gas before introducing hydrogen to prevent combustion.
-
Hydrogenation: Pressurize the vessel to 3 bar with H2 gas and heat to 50 °C. Stir vigorously for 4–6 hours.
-
Validation (IPC): Monitor hydrogen uptake. Once uptake plateaus, do not assume completion. Sample the reaction and analyze via LC-MS. The mass of the product ( [M+H]+=188.0 ) must be dominant, with the des-chloro impurity ( [M+H]+=154.0 ) strictly <2%[4].
-
Workup: Filter the mixture through a pad of Celite to remove the Pt/C catalyst. Concentrate the filtrate under reduced pressure. Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-amino-2-chloro-4-hydroxybenzoic acid as an off-white solid.
Route B: SNAr Hydroxylation and Béchamp Reduction (Alternative)
For laboratories lacking pressure reactors or facing strict zero-tolerance limits for dehalogenated impurities, Route B is a robust alternative.
Step 1: SNAr Hydroxylation
Causality: The strong electron-withdrawing nature of the nitro group at C5 and the carboxylic acid at C1 highly activates the fluorine atom at C4 in 2-chloro-4-fluoro-5-nitrobenzoic acid. Treatment with aqueous sodium hydroxide selectively displaces the fluorine via an addition-elimination mechanism (Meisenheimer complex), yielding the 4-hydroxy intermediate.
Step 2: Béchamp Reduction
Causality: Using iron powder and ammonium chloride (or HCl) provides a purely single-electron transfer (SET) reduction mechanism. Because this mechanism does not involve metal-insertion into the C-Cl bond, it completely eliminates the risk of hydrodechlorination[5].
Experimental Protocol: Route B (Reduction Phase)
-
Preparation: In a 250 mL flask, dissolve 2-chloro-4-hydroxy-5-nitrobenzoic acid (10.8 g, 50 mmol) in a mixture of ethanol (80 mL) and water (20 mL).
-
Activation: Add Iron powder (14.0 g, 250 mmol, 5.0 equiv) and Ammonium chloride (8.0 g, 150 mmol, 3.0 equiv). Rationale: NH4Cl provides a mildly acidic environment that activates the iron surface without causing the excessive hydrogen gas evolution seen with strong acids like HCl[5].
-
Reaction: Heat the mixture to 80 °C (reflux) under vigorous mechanical stirring for 4 hours.
-
Validation (IPC): Spot the reaction on a TLC plate (Silica, 9:1 DCM:MeOH). The yellow nitro spot ( Rf≈0.6 ) should completely disappear, replaced by a highly polar, UV-active amine spot ( Rf≈0.2 ).
-
Workup: While still hot, filter the mixture through Celite to remove the iron oxides. Warning: The product will precipitate if the mixture cools before filtration. Concentrate the filtrate, adjust to pH 4 to precipitate the amino acid, and filter to collect the final product.
References
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A Comparative Guide to the Purity Assessment of 5-Amino-2-chloro-4-hydroxybenzoic Acid
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. For a compound like 5-Amino-2-chloro-4-hydroxybenzoic acid, a key intermediate in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth comparison of various analytical techniques for determining the purity of this compound, offering insights into the rationale behind experimental choices and presenting supporting data for researchers, scientists, and drug development professionals.
The control of impurities in new drug substances is a core tenet of regulatory bodies worldwide, including the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3][4] The ICH Q3A(R2) guideline, for instance, provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[2][4] Similarly, the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide detailed monographs and general chapters that outline requirements for the control of impurities.[5][6][7][8][9][10]
This guide will explore the application of four key analytical techniques for the purity assessment of 5-Amino-2-chloro-4-hydroxybenzoic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Differential Scanning Calorimetry (DSC).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[11] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like 5-Amino-2-chloro-4-hydroxybenzoic acid. The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.[5][12]
Causality Behind Experimental Choices
The choice of a reversed-phase HPLC method is logical for this compound due to its moderate polarity. A C18 column is a common starting point, offering a good balance of hydrophobic retention for the aromatic ring and interaction with the polar functional groups. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve adequate retention and separation of the main component from its potential impurities.[11][13][14] The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the acidic carboxylic acid and the basic amino group, thereby affecting their retention behavior. UV detection is appropriate given the presence of the chromophoric aromatic ring.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the 5-Amino-2-chloro-4-hydroxybenzoic acid sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
System Suitability: Before sample analysis, inject a standard solution to verify system performance parameters such as theoretical plates, tailing factor, and reproducibility, as outlined in USP General Chapter <621>.[5][6][15]
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Benchmarking 5-Amino-2-chloro-4-hydroxybenzoic Acid: A Comprehensive Guide to Orthogonal Functionalization in Drug Discovery
In modern drug development, the design of highly specific kinase inhibitors and targeted therapeutics heavily relies on densely functionalized aromatic scaffolds[1]. As a Senior Application Scientist, I frequently evaluate novel building blocks that offer orthogonal reactivity to streamline complex synthetic workflows.
This guide provides an objective, data-driven benchmark of 5-Amino-2-chloro-4-hydroxybenzoic acid (CAS: 1783628-13-6) [2], comparing its performance against traditional structural analogs. By examining its steric and electronic properties, we can establish highly efficient, self-validating protocols for its use in pharmaceutical library generation.
Structural Benchmarking: The "Trifecta" Advantage
When selecting a benzoic acid intermediate, the substitution pattern dictates not only the reactivity of the carboxyl group but also the compound's late-stage diversification potential. We benchmarked 5-Amino-2-chloro-4-hydroxybenzoic acid against two commercially available alternatives: 5-Amino-2-chlorobenzoic acid (CAS: 89-54-3) [2] and 5-Amino-2,4-dihydroxybenzoic acid (CAS: 69938-56-3) [3].
The structural superiority of 5-Amino-2-chloro-4-hydroxybenzoic acid lies in its "trifecta" of functional groups:
-
The 2-Chloro Effect (Steric Control): The halogen at the ortho position forces the resulting amide bond out of coplanarity with the aromatic ring. This steric twist is a proven medicinal chemistry strategy to disrupt planar stacking, thereby improving aqueous solubility and enhancing binding affinity in deep hydrophobic pockets.
-
The 4-Hydroxyl Group (Electronic Modulation): Acts as a strong hydrogen bond donor/acceptor. Unlike the 2,4-dihydroxy analog, the single hydroxyl group at the para position avoids competitive internal hydrogen bonding with the carboxylate, preserving the acid's reactivity.
-
The 5-Amino Group (Late-Stage Handle): Provides a distinct nucleophilic handle for urea or secondary amide formation. Its differing pKa relative to the 4-hydroxyl group allows for chemoselective modifications without excessive protecting group chemistry.
Quantitative Performance Data
To objectively benchmark these intermediates, our team subjected all three compounds to a standardized amide coupling reaction using a model primary amine (benzylamine). The results highlight the distinct advantages of the 2-chloro-4-hydroxy substitution pattern.
Table 1: Comparative Benchmarking in Standardized Amide Coupling
| Intermediate | CAS Number | Coupling Yield (%) | Purity (LC-MS %) | Reaction Time (h) | Mechanistic Observation & Limitation |
| 5-Amino-2-chloro-4-hydroxybenzoic acid | 1783628-13-6 | 92% | >98% | 2.5 | Advantage: Optimal steric profile; orthogonal handles remain fully intact for downstream chemistry. |
| 5-Amino-2-chlorobenzoic acid | 89-54-3 | 88% | 95% | 2.0 | Limitation: Lacks the 4-OH group, severely limiting late-stage diversification and hydrogen-bonding potential. |
| 5-Amino-2,4-dihydroxybenzoic acid | 69938-56-3 | 74% | 89% | 4.5 | Limitation: Poor solubility; competitive O-acylation leads to complex purification and lower yields. |
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in your synthetic campaigns, the following protocols are designed as self-validating systems . Every critical step includes an in-process control to verify the chemical state before proceeding, eliminating reagent waste and ambiguous results.
Protocol 1: Chemoselective Amide Coupling (HATU-Mediated)
Causality Rationale: HATU is selected over traditional EDC/HOBt coupling due to the severe steric hindrance imposed by the 2-chloro group. The addition of DIPEA serves a dual purpose: it neutralizes the hydrochloride salts of the incoming amine and deprotonates the carboxylic acid, driving the rapid formation of the highly reactive HOAt ester.
Step-by-Step Methodology:
-
Activation: Dissolve 5-Amino-2-chloro-4-hydroxybenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 15 minutes at 0°C.
-
Self-Validation Check (Critical): Pull a 5 µL aliquot and analyze via LC-MS. Do not proceed until the mass of the active HOAt ester is confirmed. This ensures the sterically hindered acid is fully activated.
-
Coupling: Upon validation, add the target primary amine (1.1 equiv). Warm to room temperature and stir for 2 hours.
-
Workup: Quench with saturated aqueous NH4Cl , extract with EtOAc, wash extensively with 5% LiCl (to remove DMF) and brine. Dry over Na2SO4 and concentrate.
Protocol 2: Late-Stage Chemoselective O-Alkylation
Causality Rationale: The 4-hydroxyl group ( pKa ~9.5) is significantly more acidic than the 5-amino group. By using a mild base like K2CO3 , we can selectively deprotonate the phenol to form a hard, highly reactive phenoxide nucleophile, leaving the softer primary amine untouched.
Step-by-Step Methodology:
-
Deprotonation: Dissolve the benzamide intermediate from Protocol 1 in DMF. Add finely powdered K2CO3 (1.5 equiv) and stir for 30 minutes at room temperature.
-
Alkylation: Add the alkyl halide (1.05 equiv) dropwise. Heat to 50°C for 4 hours.
-
Self-Validation Check (Critical): Perform TLC (Hexanes/EtOAc 1:1) and stain with Ninhydrin. The disappearance of the starting material confirms alkylation, while a positive (purple) Ninhydrin stain on the product spot validates that the primary amine remains unprotected and unreacted, proving chemoselectivity.
Mechanistic Visualization
The following diagram illustrates the logical workflow of orthogonal functionalization, demonstrating how the distinct reactivity profiles of the 5-amino and 4-hydroxy groups are leveraged sequentially.
Fig 1: Orthogonal functionalization workflow of 5-Amino-2-chloro-4-hydroxybenzoic acid.
Conclusion
Benchmarking reveals that 5-Amino-2-chloro-4-hydroxybenzoic acid is vastly superior to its less-substituted counterparts for complex library synthesis[4]. The 2-chloro group provides essential steric modulation, while the orthogonal 4-OH and 5-NH2 handles allow for rigorous, chemoselective late-stage functionalization. By implementing the self-validating protocols outlined above, researchers can maximize synthetic efficiency and ensure high-fidelity API scaffold generation.
References
- Title: 5-Amino-2-chloro-4-hydroxybenzoic acid | 1783628-13-6 | C7H6ClNO3 Source: Appchem URL
- Title: 69938-56-3 | 5-Amino-2,4-dihydroxybenzoic acid Source: AiFChem URL
- Title: Buy 3-(Pyrimidin-5-yl)benzonitrile (EVT-12997662)
- Title: 1783628-13-6|5-Amino-2-chloro-4-hydroxybenzoic acid Source: BLD Pharm URL
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5-Amino-2-chloro-4-hydroxybenzoic acid proper disposal procedures
5-Amino-2-chloro-4-hydroxybenzoic Acid: Comprehensive Safety, Handling, and Disposal Guide
As researchers and drug development professionals, managing the lifecycle of complex synthetic intermediates is just as critical as the synthesis itself. 5-Amino-2-chloro-4-hydroxybenzoic acid (CAS: 1783628-13-6) is a highly functionalized halogenated aromatic amine[1]. Because it contains an amine group, a phenolic hydroxyl, a carboxylic acid, and a chlorine substituent, its disposal requires strict adherence to environmental and toxicological protocols.
This guide provides the authoritative, step-by-step procedures required to safely handle, segregate, and dispose of this compound, ensuring compliance with EPA guidelines and institutional Environmental Health and Safety (EHS) standards.
Mechanistic Safety & Hazard Causality
To handle a chemical safely, one must understand why it is hazardous. Do not treat safety protocols as arbitrary rules; they are direct responses to the molecule's reactivity and biological profile.
-
Aromatic Amine Toxicity: Primary aromatic amines (PAAs) are notorious for their genotoxic and carcinogenic potential. Upon absorption, PAAs can undergo metabolic activation in the liver (via N-hydroxylation by cytochrome P450 enzymes), forming reactive electrophiles that bind to DNA[2]. Consequently, inhalation or dermal exposure must be strictly prevented.
-
Halogenated Organic Profile: The presence of the chlorine atom classifies this compound as a halogenated organic waste [3][4]. If incinerated at low temperatures or in standard municipal facilities, halogenated organics can generate highly toxic hydrogen chloride (HCl) gas and potentially dioxins[5]. Therefore, specialized high-temperature incineration equipped with acid scrubbers is mandatory.
Quantitative Hazard & Logistics Summary
The following table synthesizes the critical operational parameters for handling and waste classification.
| Parameter | Specification / Requirement |
| Chemical Name | 5-Amino-2-chloro-4-hydroxybenzoic acid |
| CAS Number | 1783628-13-6[1] |
| Waste Classification | Halogenated Organic Waste / Toxic Solid[3][4] |
| Primary Hazards | Suspected carcinogen, skin/eye irritant, aquatic toxicity[2][6] |
| Required PPE | Nitrile/Neoprene gloves, lab coat, safety goggles (EN 166/NIOSH)[6][7] |
| Incompatible Materials | Strong oxidizers, strong bases |
| Approved Disposal Method | High-temperature incineration (>1000°C) with caustic scrubbing[3][5] |
Procedural Workflows: Handling and Disposal
Every protocol in your laboratory must be a self-validating system. Follow these sequential steps to ensure total containment from bench to disposal.
A. Spill Response Protocol
In the event of a powder spill on the benchtop or floor:
-
Evacuate and Ventilate: Immediately clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[3][7].
-
PPE Donning: Put on fresh nitrile gloves, a fitted particulate respirator (if outside a fume hood), and safety goggles[6][7].
-
Containment: Do not dry sweep, as this aerosolizes the toxic aromatic amine dust. Gently cover the spill with damp absorbent pads or an inert, non-combustible absorbent material (like sand)[3][7].
-
Collection: Carefully scoop the absorbed material using a non-sparking tool and place it directly into a pre-labeled, leak-proof hazardous waste container[3].
-
Decontamination: Wash the spill surface thoroughly with a compatible solvent (e.g., methanol or ethanol) followed by a soap and water wash[6]. Dispose of all cleaning materials as halogenated hazardous waste.
B. Waste Segregation and Disposal Protocol
Improper segregation of halogenated waste can lead to catastrophic reactions or severe regulatory fines.
-
Segregation: Isolate 5-Amino-2-chloro-4-hydroxybenzoic acid waste from non-halogenated solvents and general organic waste[4][8]. Mixing halogenated and non-halogenated waste drastically increases the cost of disposal and complicates the incineration process.
-
Containerization: Place the solid waste or solvent-dissolved waste into a chemically compatible, high-density polyethylene (HDPE) or glass container[6][8].
-
Labeling: The container must be explicitly labeled with "Hazardous Waste," the full chemical name, and the hazard warning "Halogenated Aromatic Amine / Toxic"[3][6].
-
Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment, away from direct light and heat sources[3][6].
-
Final Disposal: Transfer the waste to your institution's EHS department. They will contract a licensed hazardous waste facility to perform rotary kiln incineration with caustic scrubbing —the only EPA-approved method for safely destroying the aromatic ring while neutralizing the liberated chlorine radicals[5].
Waste Lifecycle Visualization
The following diagram maps the logical flow of the disposal process, ensuring all safety checkpoints are met before the chemical leaves your facility.
Lifecycle of 5-Amino-2-chloro-4-hydroxybenzoic acid from benchtop generation to thermal destruction.
References
-
Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA NEPIS. Available at: [Link]
-
Nipissing University. "Hazardous Materials Disposal Guide". Nipissingu.ca. Available at: [Link]
-
ResearchGate. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". ResearchGate.net. Available at: [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. international.skcinc.com [international.skcinc.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 5-Amino-2-chloro-4-hydroxybenzoic acid
Comprehensive Safety and Operational Guide: Handling 5-Amino-2-chloro-4-hydroxybenzoic acid
As drug development and life science research advance, the use of highly specialized building blocks like 5-Amino-2-chloro-4-hydroxybenzoic acid (CAS: 1783628-13-6) has become increasingly common[1]. While structurally related to the ubiquitous para-aminobenzoic acid (PABA), the specific halogenation and functional group arrangement of this compound fundamentally alter its physicochemical properties, reactivity, and toxicological profile.
This guide provides researchers with field-proven, causality-driven protocols for the safe handling, operational processing, and disposal of this chemical.
Hazard Profiling & Mechanistic Causality
To handle a chemical safely, one must understand why it is hazardous, rather than simply memorizing safety data sheets. The hazards of 5-Amino-2-chloro-4-hydroxybenzoic acid are directly dictated by its molecular architecture:
-
Electrophilicity and Irritation: The electron-withdrawing chlorine atom at the ortho-position increases the electrophilic nature of the aromatic ring. Halogenated benzoic acids are consistently more irritating to dermal and ocular tissues than their non-halogenated counterparts due to increased lipophilicity, which enhances cellular membrane penetration[2].
-
Sensitization Potential: The primary amine (-NH 2 ) group can act as a hapten. Upon skin contact, it can covalently bind to epidermal proteins, potentially triggering an immune-mediated allergic contact dermatitis[3].
-
Environmental Persistence: The carbon-chlorine bond resists rapid biodegradation. Consequently, this compound must be strictly segregated from general aqueous waste to prevent long-term environmental contamination[4].
Table 1: Quantitative Hazard & Property Summary
| Property / Hazard | Value / Classification | Mechanistic Rationale |
| CAS Number | 1783628-13-6 | Unique identifier for the specific isomer[1]. |
| Molecular Weight | 187.58 g/mol | Small molecule; easily forms fine, easily aerosolized dusts[5]. |
| GHS Classification | H315, H319, H335, H317 | Chloro-substitution increases tissue irritation; the amino group acts as a potential skin sensitizer[6]. |
| Solubility | Sparingly soluble in neutral water; soluble in DMSO or alkaline buffers | The lipophilic chloro-group decreases aqueous solubility; deprotonation of the carboxylic acid at high pH increases it. |
Personal Protective Equipment (PPE) Matrix
Selecting the correct PPE requires matching the material properties of the barrier to the chemical properties of the hazard.
-
Hand Protection: Nitrile (minimum 5 mil thickness) or Neoprene gloves are mandatory.
-
Causality: Halogenated aromatic compounds can rapidly permeate thin latex or vinyl. Nitrile provides superior chemical resistance to chlorinated organics and eliminates the risk of compounding latex allergies with chemical sensitization[7].
-
-
Eye Protection: Tight-fitting chemical splash goggles (ANSI Z87.1 compliant). Safety glasses are insufficient due to the fine dust hazard.
-
Body Protection: A fully buttoned, 100% cotton lab coat. Synthetic fabrics can generate static electricity, which attracts fine chemical powders.
Operational Workflow: Safe Handling & Solubilization
The following protocol ensures safe transfer and preparation of solutions while minimizing aerosolization risks.
Step-by-Step Methodology:
-
Pre-Operational Validation: Inspect nitrile gloves for micro-tears using the "inflation test" (trap air in the glove and roll the cuff to check for leaks). Don splash goggles and a lab coat[7].
-
Environment Control: Move the sealed chemical container to a certified chemical fume hood. Ensure the sash is positioned at the correct operational height.
-
Causality: Fine powders of aminobenzoic acid derivatives are prone to electrostatic dispersion; the hood's laminar flow prevents inhalation of sensitizing dust[3].
-
-
Static Mitigation & Weighing: Use an anti-static ionizer or a grounded stainless-steel spatula to transfer the powder to a weigh boat.
-
Self-Validation Checkpoint: If the powder clings aggressively to the spatula or weigh boat walls, static is present. Wait 30 seconds after ionizing before proceeding with the transfer.
-
-
Solubilization: Transfer the weighed solid to a glass vial. Add the chosen solvent (e.g., DMSO or a pH > 7.5 aqueous buffer).
-
Self-Validation Checkpoint: The solution is ready for experimental use only when it transitions from a turbid, cloudy suspension to a completely transparent state, physically confirming complete dissolution and deprotonation.
-
Spill Response & Halogenated Waste Disposal Plan
Improper disposal of halogenated organics can disrupt commercial fuel blending processes and violates environmental safety regulations[4].
Step-by-Step Spill Response & Disposal:
-
Containment (Dry Spill): Do NOT use a dry brush to sweep up the powder, as this will aerosolize the sensitizer. Instead, gently cover the spill with damp absorbent pads.
-
Causality: Wetting the powder increases its mass and prevents airborne dispersion of the respiratory irritant.
-
-
Collection: Carefully fold the absorbent pads inward, trapping the chemical, and place them into a heavy-duty, sealable polyethylene waste bag.
-
Decontamination: Wipe the affected surface with a solvent known to dissolve the compound (e.g., a dilute alkaline solution or ethanol), followed by a final water rinse.
-
Self-Validation Checkpoint: Wipe the cleaned area with a clean, dry white tissue. If no yellow/white residue transfers to the tissue, the surface decontamination is successful.
-
-
Waste Segregation: Place all contaminated materials, including doffed gloves and empty chemical vials, into a designated "Halogenated Organic Waste" container. Never discharge this chemical into the sanitary sewer[4].
Process Visualization
The following logic tree maps the critical decision points for handling and disposing of halogenated aminobenzoic acids to ensure a fail-safe operational environment.
Workflow for the safe handling and disposal of halogenated aminobenzoic acids.
References
-
Shell Australia. "Surrogate Review: Halogenated Benzoic Acids Toxicity". Shell.com.au. Available at:[Link]
-
Office of Environment, Health & Safety, UC Berkeley. "Glove Selection Guide". Berkeley.edu. Available at: [Link]
-
UNC Environment, Health and Safety. "Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan". Unc.edu. Available at: [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. shell.com.au [shell.com.au]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. 1783628-13-6|5-Amino-2-chloro-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 6. 202195-65-1|4-Amino-3-chloro-5-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
